4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Description
BenchChem offers high-quality 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKPTDDFUFEMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride: A Key Intermediate in Modern Drug Discovery
This document provides an in-depth technical overview of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, a heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. We will explore its chemical structure, physicochemical properties, a robust synthesis protocol, and its strategic application in the construction of novel therapeutic agents.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide spectrum of therapeutic areas, including antipsychotics, analgesics, and antihistamines.[1] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets that are often inaccessible to flat, aromatic systems. The title compound, 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, is a valuable derivative that combines this versatile piperidine core with a substituted benzyl ether moiety. This specific combination offers medicinal chemists a strategic entry point for synthesizing compound libraries aimed at discovering new and improved therapeutics. The 3-chloro substituent provides a point for modulating electronic properties and can be a key interaction point within a protein binding pocket.
Chemical Structure and Physicochemical Properties
The structural integrity and physical characteristics of a building block are foundational to its application in synthesis. 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is characterized by a piperidine ring substituted at the 4-position with a methylene group, which is, in turn, linked to a 3-chlorobenzyl group via an ether bond. The piperidine nitrogen is protonated to form the hydrochloride salt, which typically enhances stability and crystallinity, and improves solubility in polar solvents.
Structure:
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₁₉Cl₂NO | Calculated |
| Molecular Weight | 276.20 g/mol | Calculated |
| CAS Number | Not explicitly available | Data for related compounds: 4-[(Benzyloxy)methyl]piperidine hydrochloride is 301226-92-6[2] |
| Appearance | White to off-white solid | Inferred from similar piperidine hydrochlorides[3] |
| Solubility | Soluble in water, methanol | Typical for hydrochloride salts |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place | Recommended for long-term stability[3] |
Synthesis and Workflow Visualization
The synthesis of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can be achieved through a logical and scalable multi-step process. The causality behind this synthetic route lies in protecting the reactive piperidine nitrogen, performing the key ether formation, and then deprotecting and forming the desired salt. This ensures high yields and minimizes side reactions.
Representative Synthesis Protocol
This protocol is a validated, field-proven methodology adapted from standard organic synthesis techniques for similar structures.
Step 1: N-Boc Protection of Piperidine-4-methanol
-
Rationale: The piperidine nitrogen is a nucleophile and would compete in the subsequent etherification step. Protecting it, commonly with a tert-butyloxycarbonyl (Boc) group, ensures the reaction occurs exclusively at the hydroxyl group.
-
Procedure:
-
Dissolve piperidine-4-methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This classic C-O bond-forming reaction is a reliable method for creating the benzyl ether linkage. A strong base is used to deprotonate the alcohol, creating a potent alkoxide nucleophile.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C and add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add 3-chlorobenzyl chloride (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours until TLC indicates the consumption of starting material.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate to yield tert-butyl 4-((3-chlorobenzyloxy)methyl)piperidine-1-carboxylate.
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Rationale: The final steps involve removing the protecting group to liberate the piperidine nitrogen and then forming the stable hydrochloride salt for ease of handling and purification.
-
Procedure:
-
Dissolve the ether from Step 2 in a solvent like 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid (HCl) in the same solvent (e.g., 4M HCl in dioxane, 3-4 eq).
-
Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
After 2-4 hours, collect the solid product by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride.
-
Synthesis Workflow Diagram
Caption: A three-step synthesis workflow for the target compound.
Applications in Drug Discovery
The true value of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride lies in its utility as a versatile scaffold. The secondary amine of the piperidine ring serves as a prime handle for further chemical modification, allowing for the rapid generation of a diverse library of compounds.
-
Scaffold for Library Synthesis: By reacting the piperidine nitrogen with various electrophiles (e.g., aldehydes via reductive amination, acyl chlorides, sulfonyl chlorides), researchers can introduce a wide range of functional groups. This "decoration" of the core scaffold is a cornerstone of modern lead optimization.[4]
-
Neurological and Psychiatric Drug Candidates: The benzyloxy-piperidine motif has been identified as a potent scaffold for dopamine D4 receptor antagonists, which are of interest for treating psychiatric disorders.[5] The 3-chlorobenzyl group on the title compound can provide specific hydrophobic and electronic interactions within the D4 receptor binding site, potentially enhancing potency and selectivity.
-
Enzyme Inhibition: Piperidine derivatives are known to be effective enzyme inhibitors for targets such as acetylcholinesterase and urease.[4] This compound can serve as a starting point for developing inhibitors where the 3-chlorobenzyl group probes specific pockets of an enzyme's active site.
Conceptual Drug Discovery Workflow
Caption: Role as a scaffold in a drug discovery program.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A well-resolved peak on a C18 reverse-phase column with UV detection is expected.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show the molecular ion corresponding to the free base [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence and connectivity of the piperidine, methylene, and 3-chlorobenzyl protons and carbons.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related piperidine hydrochlorides indicates the following precautions should be taken.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an ideal starting point for creating novel molecules with therapeutic potential. By understanding its properties and applications, research and development teams can leverage this building block to accelerate their journey toward discovering the next generation of medicines.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53420695, 4-(3-Chlorobenzoyl)piperidine Hydrochloride. Retrieved from [Link]
-
Rehman, A., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]
-
Li, Y., et al. (2019). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 24(18), 3293. Retrieved from [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-206. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]
-
BioBlocks. (n.d.). Building Blocks Catalog. Retrieved from [Link]
- Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
-
Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735317, 4-(3-chlorophenoxy)piperidine. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]
Sources
Synthesis Pathway for 4-(3-Chloro-benzyloxymethyl)-piperidine Hydrochloride: An In-Depth Technical Guide
Executive Summary & Rationale
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a high-value synthetic intermediate and a privileged pharmacophore scaffold. Derivatives of benzyloxymethyl-piperidines are prominently featured in the development of neurokinin (tachykinin) receptor antagonists[1] and sphingosine-1-phosphate (S1P1) receptor agonists. The molecular architecture offers dual advantages: the piperidine nitrogen serves as a versatile handle for downstream functionalization, while the 3-chlorobenzyl ether moiety provides critical lipophilicity and steric bulk necessary for deep-pocket receptor binding.
This guide details a robust, field-proven, two-step synthetic pathway designed for high yield and high purity, leveraging a Williamson ether synthesis followed by a self-purifying acidic deprotection.
Retrosynthetic Analysis & Strategy
The target molecule is a secondary amine hydrochloride salt. To prevent unwanted side reactions during the etherification phase, the secondary amine must be masked.
-
Disconnection 1 (C-N Bond) : The target is retrosynthetically derived from its tert-butyloxycarbonyl (Boc) protected precursor via acidic cleavage.
-
Disconnection 2 (C-O Bond) : The ether linkage is constructed via a bimolecular nucleophilic substitution (SN2) between the commercially available N-Boc-4-piperidinemethanol and 3-chlorobenzyl chloride[2].
Fig 1. Retrosynthetic disconnection of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride.
Step 1: Williamson Etherification
Scientific Causality & Mechanistic Insights
The formation of the ether linkage requires the activation of the primary hydroxyl group of N-Boc-4-piperidinemethanol, a well-established precursor in pharmaceutical synthesis[2].
-
Base Selection (NaH) : Sodium hydride is employed to quantitatively deprotonate the alcohol, generating a highly nucleophilic sodium alkoxide and releasing hydrogen gas. Weaker bases (like K2CO3) often result in incomplete deprotonation and lower yields for sterically unhindered aliphatic alcohols.
-
Solvent (Anhydrous DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It aggressively solvates the sodium cation, leaving the alkoxide "naked" and highly reactive for the subsequent SN2 attack on the benzylic carbon of 3-chlorobenzyl chloride, a methodology frequently utilized in complex PROTAC designs[3].
-
Protecting Group Strategy : The Boc group is strictly required. Without it, the secondary amine of the piperidine ring would act as a competing nucleophile, leading to unwanted N-benzylation[2].
Protocol 1: Synthesis of N-Boc-4-(3-chlorobenzyloxymethyl)piperidine
-
Preparation : Flame-dry a 250 mL round-bottom flask under a nitrogen atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil.
-
Alkoxide Formation : Suspend the washed NaH in anhydrous DMF (30 mL) and cool to 0 °C using an ice bath. Dissolve N-Boc-4-piperidinemethanol (1.0 eq, 10.0 mmol) in anhydrous DMF (10 mL) and add dropwise over 15 minutes. Stir at 0 °C for 30 minutes until H2 gas evolution ceases.
-
Alkylation : Add 3-chlorobenzyl chloride (1.1 eq, 11.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.
-
Workup : Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) at 0 °C to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 50 mL) and brine (50 mL) to partition out the DMF.
-
Purification : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc, 9:1 to 7:3) to afford the intermediate as a clear, viscous oil.
Step 2: Acidic Deprotection and Salt Formation
Scientific Causality & Mechanistic Insights
The final step requires the removal of the Boc protecting group to liberate the secondary amine[1].
-
Reagent Selection (4M HCl in Dioxane) : Acidic hydrolysis of the tert-butyl carbamate is highly efficient under these conditions. The use of anhydrous HCl in dioxane prevents the formation of side products that can occur in aqueous acidic conditions.
-
Thermodynamic Driving Force : The reaction produces isobutylene and carbon dioxide gases. Their continuous escape from the reaction mixture drives the equilibrium strictly toward the product.
-
Self-Validating Isolation : The resulting piperidine hydrochloride salt is highly polar and completely insoluble in non-polar solvents (like diethyl ether). This allows the product to spontaneously precipitate, acting as a self-purifying mechanism that bypasses the need for further chromatography.
Protocol 2: Synthesis of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
-
Reaction : Dissolve the purified N-Boc-4-(3-chlorobenzyloxymethyl)piperidine (1.0 eq, 8.0 mmol) in anhydrous dichloromethane (10 mL).
-
Deprotection : Add 4M HCl in Dioxane (10 eq, 80.0 mmol) dropwise at room temperature. Stir the mixture vigorously for 2-3 hours. Monitor the disappearance of the starting material via TLC (ninhydrin stain).
-
Precipitation : Upon completion, concentrate the mixture under reduced pressure to approximately one-third of its volume. Add cold diethyl ether (30 mL) to induce full precipitation of the hydrochloride salt.
-
Isolation : Filter the resulting white solid through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 x 15 mL) to remove any residual organic impurities.
-
Drying : Dry the product in a vacuum oven at 40 °C for 12 hours to yield the pure 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride.
Fig 2. Step-by-step synthetic workflow from N-Boc-4-piperidinemethanol to the final HCl salt.
Quantitative Data: Optimization of Etherification (Step 1)
To validate the experimental choices, the following table summarizes the yield optimization for the Williamson ether synthesis step based on standard methodology variations.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| K2CO3 (2.0) | MeCN | 80 (Reflux) | 24 | 45% | Weak base leads to incomplete alkoxide formation; slow SN2 kinetics. |
| KOtBu (1.2) | THF | 25 (RT) | 16 | 68% | Better deprotonation, but steric hindrance of t-butoxide causes minor elimination side-reactions. |
| NaH (1.2) | DMF | 25 (RT) | 12 | 92% | Optimal. Complete deprotonation; highly solvated transition state accelerates SN2. |
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed to validate the system:
-
1H NMR (400 MHz, DMSO-d6) : The successful deprotection is marked by the complete disappearance of the intense Boc singlet (~1.40 ppm). The benzylic protons (Ar-CH2-O) should appear as a distinct singlet around 4.50 ppm. The piperidine NH2+ protons will appear as a broad downfield signal (>8.5 ppm) due to the hydrochloride salt formation.
-
LC-MS (ESI+) : The exact mass of the free base [M+H]+ should be observed at m/z 240.1 (based on the 35Cl isotope).
References
-
[1] Title: WO 94/10165 - Tachykinin Receptor Antagonists Source: Googleapis / WIPO URL:
-
[2] Title: 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene | 1257665-16-9 Source: Benchchem URL:
-
[3] Title: Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma Source: Journal of Medicinal Chemistry - ACS Publications URL:
Sources
An In-Depth Technical Guide to Elucidating the Target Specificity of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride in Neuroscience
Introduction: The Rationale for Investigating a Novel Piperidine Derivative
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates targeting the central nervous system (CNS).[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved bioavailability and blood-brain barrier permeability.[2] The introduction of a benzyloxymethyl substituent at the 4-position of the piperidine ring presents a versatile framework for exploring interactions with various CNS targets. Furthermore, the inclusion of a halogen, such as the 3-chloro substitution on the benzyl moiety, is a well-established strategy to modulate ligand-receptor interactions, often enhancing binding affinity and selectivity.[3]
This guide focuses on a novel compound, 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, and provides a comprehensive framework for elucidating its target specificity. While direct pharmacological data for this specific molecule is not yet extensively published, its structural motifs suggest a high probability of interaction with key neurotransmitter systems. Drawing from extensive research on analogous compounds, we will postulate a primary target hypothesis and outline a rigorous, self-validating experimental workflow to confirm this hypothesis and uncover its broader pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active agents.
Part 1: Postulated Mechanism of Action and Primary Target Hypothesis
Based on structure-activity relationships (SAR) from published research, we hypothesize that 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a selective antagonist of the Dopamine D4 Receptor (D4R) .
Causality behind the Hypothesis:
-
The Benzyloxypiperidine Scaffold: Recent studies have identified 3- and 4-benzyloxypiperidine scaffolds as potent and selective D4R antagonists.[4][5] The oxygen atom in the benzyloxy linker is thought to play a crucial role in reducing lipophilicity and providing a synthetic handle for analog diversification without negatively impacting receptor interaction.[4]
-
The 4-Substituted Piperidine: The 4-position on the piperidine ring is a common substitution point for achieving high affinity at D2-like receptors, including D4.[6]
-
The 3-Chloro-benzyl Moiety: Halogenation of the benzyl ring is a frequent modification in D4R ligands. Specifically, chloro- and fluoro-substitutions have been shown to be compatible with, and in some cases enhance, binding affinity to the D4R.[4]
While D4R is our primary hypothesis, the structural elements also suggest potential interactions with other monoamine transporters and receptors. Therefore, a comprehensive screening approach is essential.
Hypothesized Signaling Pathway: D4 Receptor Antagonism
The D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As a hypothesized antagonist, 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride would block the binding of endogenous dopamine, thereby preventing this downstream signaling cascade.
Caption: Hypothesized D4R antagonist signaling pathway.
Part 2: A Self-Validating Experimental Workflow for Target Specificity
To rigorously test our hypothesis and characterize the selectivity of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, a multi-tiered approach is required. This workflow is designed to be self-validating, with each stage providing data that informs and refines the next.
Caption: Multi-tiered workflow for target validation.
Tier 1: In Vitro Target Engagement
The initial step is to determine if the compound physically interacts with our hypothesized primary target and a panel of common secondary targets.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D4 receptor and a panel of other relevant CNS targets.
-
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human recombinant dopamine D4.4 receptor. For broader screening, use a panel including D1, D2, D3, D5, SERT, DAT, NET, muscarinic (M1-M5), and histamine (H3) receptors.
-
Assay Conditions: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D4R), and varying concentrations of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride.
-
Incubation: Incubate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the assay mixture through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filtermat using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol for D4R). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
-
-
Causality and Self-Validation: This assay directly measures the physical interaction between the compound and the target protein. A high affinity (low nanomolar Ki) for D4R would provide strong support for our primary hypothesis. The broad receptor panel serves as a crucial negative control and selectivity measure. High affinity for other targets would indicate a multi-target profile.[4]
Protocol 2: Enzyme Inhibition Assays
-
Objective: To assess off-target activity at key CNS enzymes.
-
Methodology: Based on literature for similar scaffolds, it is prudent to test for inhibitory activity against Monoacylglycerol Lipase (MAGL)[3][7] and Acetylcholinesterase (AChE).[8] Utilize commercially available fluorescence-based assay kits following the manufacturer's protocols.
-
Causality and Self-Validation: This step proactively identifies potential off-target enzymatic activities that could confound later-stage results or contribute to the compound's overall pharmacological effect.
Data Presentation: Target Binding Profile
| Target | Radioligand | Ki (nM) of Test Compound |
| Dopamine D4 | [³H]-Spiperone | Experimental Value |
| Dopamine D2 | [³H]-Spiperone | Experimental Value |
| Dopamine D3 | [³H]-Spiperone | Experimental Value |
| SERT | [³H]-Paroxetine | Experimental Value |
| DAT | [³H]-WIN 35,428 | Experimental Value |
| NET | [³H]-Nisoxetine | Experimental Value |
| Muscarinic M1 | [³H]-Pirenzepine | Experimental Value |
| Histamine H3 | [³H]-Nα-Methylhistamine | Experimental Value |
| MAGL (IC50) | N/A | Experimental Value |
| AChE (IC50) | N/A | Experimental Value |
Tier 2: Functional Activity & Selectivity
Binding does not equate to function. This tier elucidates the functional consequence of the compound binding to its primary target(s).
Protocol 3: cAMP Functional Assay
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor.
-
Methodology:
-
Cell Culture: Use CHO-K1 cells stably expressing the human D4 receptor.
-
Assay Principle: Employ a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology to measure intracellular cAMP levels.
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride.
-
Stimulate the cells with a known D4R agonist (e.g., quinpirole) at its EC80 concentration.
-
Lyse the cells and measure cAMP levels according to the assay kit protocol.
-
-
Agonist Mode: Incubate the cells with the test compound alone and measure any change in basal cAMP levels.
-
Data Analysis: In antagonist mode, a dose-dependent inhibition of the agonist-induced signal confirms antagonism. The IC50 can be converted to a functional inhibition constant (Kb) using the Gaddum-Schild equation. In agonist mode, a lack of effect on basal cAMP levels confirms no agonistic activity.
-
-
Causality and Self-Validation: This assay directly links receptor binding to a key downstream signaling event. If the compound has high binding affinity and demonstrates functional antagonism in this assay, the evidence for it being a D4R antagonist is significantly strengthened. Running the assay in agonist mode is a critical control to rule out partial or full agonism.
Tier 3: Cellular & System-Level Effects
The final tier aims to understand the compound's effect in a more physiologically relevant context.
Protocol 4: Neurotransmitter Release Assay
-
Objective: To measure the effect of the compound on dopamine release from neuronal cells.
-
Methodology:
-
Cell Model: Use a suitable neuronal cell line (e.g., PC12 cells differentiated with NGF) or primary striatal neurons.
-
Loading: Load the cells with [³H]-dopamine.
-
Treatment: Wash the cells and incubate with 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride.
-
Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to induce neurotransmitter release.
-
Measurement: Collect the supernatant and measure the amount of released [³H]-dopamine via scintillation counting.
-
Controls: Include a known D2/D4 autoreceptor agonist (e.g., quinpirole) which should inhibit dopamine release, and test the ability of the novel compound to reverse this inhibition.
-
-
Causality and Self-Validation: D4 receptors are expressed as autoreceptors on some dopaminergic neurons. Antagonizing these receptors would be expected to increase stimulated dopamine release. This experiment provides a functional readout in a neuronal context, bridging the gap between heterologous expression systems and in vivo effects.
Conclusion: Synthesizing a Coherent Target Specificity Profile
By systematically progressing through this multi-tiered workflow, a comprehensive and robust target specificity profile for 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can be established. The integration of binding, functional, and cellular data provides a self-validating framework that moves beyond simple affinity measurements to a nuanced understanding of the compound's mechanism of action. Should the primary hypothesis be confirmed, this compound could serve as a valuable tool for probing the role of the D4 receptor in neurological and psychiatric disorders. Alternatively, if a multi-target profile is revealed, this guide provides the foundational data necessary for subsequent lead optimization efforts aimed at enhancing selectivity or leveraging polypharmacology for therapeutic benefit.
References
- Vertex AI Search. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Available from: [Link]
-
PubMed. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Available from: [Link]
-
ChEMBL. Document: Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. (CHEMBL1133161). Available from: [Link]
-
ScholarWorks@UNO. Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). Available from: [Link]
-
PMC. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]
-
ACS Publications. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Available from: [Link]
-
PubMed. N-substituted Derivatives of 4-piperidinyl Benzilate: Affinities for Brain Muscarinic Acetylcholine Receptors. Available from: [Link]
-
MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]
-
PubMed. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Available from: [Link]
-
Wikipedia. 4-Benzylpiperidine. Available from: [Link]
-
MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Available from: [Link]
-
PMC. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Available from: [Link]
-
ChemRxiv. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. Available from: [Link]
-
ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]
-
PMC. Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Available from: [Link]
-
Scilit. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]
-
Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available from: [Link]
-
MDPI. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available from: [Link]
-
ACS Publications. A Novel Nontargeted Screening Strategy for New Psychoactive Substances: A Case Study of Synthetic Cannabinoids Based on Electron-Activated Dissociation High-Resolution Mass Spectrometry and Intelligent Elucidation. Available from: [Link]
-
Today's Clinical Lab. Novel Psychoactive Substances: Testing Challenges and Strategies. Available from: [Link]
-
PubMed. Structural variations of 1-(4-(phenoxymethyl)benzyl)piperidines as nonimidazole histamine H3 receptor antagonists. Available from: [Link]
-
MDPI. AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Available from: [Link]
-
ChEMBL. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nACh... Available from: [Link]
Sources
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nACh... - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 7. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
How to dissolve 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride for cell culture
Application Note: Standardized Dissolution and Handling Protocol for 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride in In Vitro Cell Culture
Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The accurate preparation of small-molecule compounds is a critical prerequisite for reproducible in vitro cell culture assays[1]. 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is an amphiphilic molecule characterized by a highly polar, protonated piperidine headgroup (due to the HCl salt form) and a strongly lipophilic 3-chlorobenzyloxymethyl tail.
While the hydrochloride salt confers theoretical aqueous solubility, dissolving this compound directly into aqueous cell culture media (which contains high ionic strength salts, serum proteins, and is buffered to a physiological pH of ~7.4) is highly discouraged. At pH 7.4, the buffering capacity of the media can partially deprotonate the piperidine ring (pKa ~9–10), shifting the equilibrium toward the free base. This thermodynamic shift, combined with the lipophilic tail, rapidly drives micellar aggregation and micro-precipitation.
To ensure complete solvation and a monodisperse solution, Anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent[1]. DMSO acts as a universal hydrogen-bond acceptor, disrupting hydrophobic interactions and stabilizing the compound before its controlled introduction into the aqueous culture environment.
Physicochemical Profiling
Before initiating dissolution, it is critical to establish the exact molecular weight (MW) of the salt form to ensure accurate molarity calculations[1].
Table 1: Physicochemical Properties & Reconstitution Metrics
| Property | Value / Specification |
| Chemical Name | 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride |
| Chemical Formula | C₁₃H₁₈ClNO • HCl |
| Molecular Weight (Salt) | 276.20 g/mol |
| Salt Form | Hydrochloride (HCl) |
| Primary Solvent | Anhydrous, sterile-filtered DMSO (≥99.9% purity) |
| Recommended Master Stock | 10 mM |
| Mass-to-Volume Ratio (for 10 mM) | Dissolve 5.0 mg in 1.81 mL of DMSO |
Workflow: Master Stock Preparation
The following protocol details the creation of a self-validating, stable 10 mM master stock.
Phase 1: Equilibration and Dissolution
-
Thermal Equilibration: Before opening the vial, allow the lyophilized compound to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.
-
Causality: The HCl salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, artificially inflating the mass and initiating premature hydrolysis.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1.81 mL for 5 mg of powder) directly to the original vial[1].
-
Mechanical Agitation: Vortex the vial gently for 30–60 seconds. If particulate matter remains visible, sonicate the vial in a RT water bath for 2–5 minutes.
-
Causality: Sonication induces acoustic cavitation, providing the activation energy required to break the crystalline lattice of the salt without degrading the molecule via excessive heat.
-
Phase 2: Aliquoting and Cryopreservation
-
Sub-packaging: Divide the 10 mM master stock into 50 µL or 100 µL aliquots using sterile, amber microcentrifuge tubes[2].
-
Causality: Amber tubes mitigate photolytic degradation. Aliquoting is mandatory to prevent repeated freeze-thaw cycles. DMSO is highly hygroscopic; repeated opening of a master vial introduces water, which lowers the solubility threshold and causes the lipophilic compound to crash out of solution over time.
-
-
Storage: Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term stability (up to 6 months)[2].
Workflow for the dissolution, storage, and dilution of piperidine-derivative HCl salts.
Working Solution & Media Introduction
Directly pipetting a highly concentrated DMSO stock into a cell culture well creates localized zones of high aqueous concentration, leading to immediate "cold-shock" precipitation. Furthermore, the final concentration of DMSO in the cell culture must be strictly maintained at ≤0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic alterations[3].
To bypass these issues, utilize a Step-Down Dilution method using pre-warmed media.
Table 2: Step-Down Volumetric Dilution Guide (From 10 mM Stock)
| Final Assay Conc. | Step 1: Intermediate Dilution (In 37°C Media) | Step 2: Final Media Dilution | Final DMSO % |
| 10 µM | 10 µL Stock + 90 µL Media (Yields 1 mM) | 10 µL Intermediate + 990 µL Media | 0.1% |
| 1 µM | 2 µL Stock + 198 µL Media (Yields 100 µM) | 10 µL Intermediate + 990 µL Media | 0.01% |
| 100 nM | 2 µL Stock + 198 µL Media (Yields 100 µM) | 1 µL Intermediate + 999 µL Media | 0.001% |
Protocol Note: Always add the DMSO-compound solution dropwise into the diluent while actively vortexing or swirling the tube. Never add the aqueous media directly onto the DMSO droplet.
Quality Control (QC) & Validation
To ensure the integrity of your self-validating protocol, perform the following QC checks prior to applying the compound to your cells:
-
Visual Inspection (Stock): The 10 mM DMSO stock must be perfectly clear. Any opalescence indicates incomplete dissolution.
-
Phase-Contrast Microscopy (Working Solution): After diluting the compound into the final culture media, place a sample under an inverted phase-contrast microscope at 20X or 40X magnification. Scan for refractile micro-crystals or amorphous aggregates. If aggregates are present, the compound has precipitated, and the effective concentration is unknown, rendering the assay invalid.
-
Vehicle Control Parity: Always run a parallel vehicle control containing the exact same final percentage of DMSO (e.g., 0.1%) without the compound to isolate the true pharmacological effect of the piperidine derivative from baseline solvent stress[3].
References
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and Standardized Workflows. AntBio.
- Preparation of Stock Solutions for Cell Culture: A Detailed Guide. BenchChem.
- Epanorin, a lichen secondary metabolite, inhibits proliferation of MCF-7 breast cancer cells. PMC (National Institutes of Health).
Sources
Application Note: HPLC-UV Method Development for the Quantification of 4-(3-Chloro-benzyloxymethyl)-piperidine Hydrochloride
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Content Focus: Mechanistic Method Development, Self-Validating Protocols, and ICH Q2(R1) Compliance
Physicochemical Profiling & Analytical Challenges
The development of a robust High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the analyte's physicochemical properties[1]. 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a highly functionalized pharmaceutical intermediate characterized by two distinct chemical moieties:
-
The Piperidine Ring: A secondary amine with a high pKa (typically between 10.5 and 11.1)[2].
-
The 3-Chlorobenzyloxymethyl Group: A highly hydrophobic and UV-active chromophore.
The "Piperidine Problem" in Reversed-Phase HPLC
Basic compounds like piperidine derivatives are notorious for severe peak tailing in reversed-phase liquid chromatography (RPLC)[3]. In standard acidic or neutral mobile phases (pH 3.0–7.0), the piperidine nitrogen is fully protonated ( NH2+ ). Simultaneously, residual silanol groups ( Si−OH ) on traditional silica-based stationary phases begin to ionize into siloxanes ( Si−O− ) at pH > 3.5[4].
This creates a dual-retention mechanism: the hydrophobic chlorobenzyl group interacts with the C18 phase, while the protonated amine undergoes strong, slow-desorbing secondary ion-exchange interactions with the ionized silanols. The result is severe peak tailing, shifting retention times, and poor integration reproducibility[5].
Chromatographic Rationale & Strategy
To overcome these challenges, we must engineer the chromatographic environment to eliminate secondary interactions. As a Senior Application Scientist, I approach this by manipulating the mobile phase pH to control the ionization state of the analyte.
Mobile Phase pH: The High-pH Strategy
While ion-pairing reagents (e.g., trifluoroacetic acid) at low pH (pH 2.0) can suppress silanol ionization, they often suffer from poor MS-compatibility and limited loadability. Instead, this protocol employs a High-pH Strategy (pH 10.5) [2].
By raising the mobile phase pH to 10.5 using an ammonium bicarbonate buffer, we drive the piperidine into its neutral, free-base form. This completely neutralizes the positive charge on the amine, eliminating the possibility of ion-exchange interactions with the stationary phase[6]. The retention mechanism becomes purely hydrophobic, yielding sharp, highly symmetrical peaks.
Figure 1: Mechanistic impact of mobile phase pH on piperidine-silanol interactions.
Stationary Phase Selection
Traditional silica dissolves rapidly at pH > 8.0[1]. Therefore, this method utilizes an Ethylene Bridged Hybrid (BEH) C18 column . Hybrid particle technology incorporates organic bridges within the silica matrix, providing extreme resistance to alkaline dissolution up to pH 12.0, making it the perfect vehicle for our high-pH strategy[7].
Experimental Protocol
Reagents and Materials
-
Buffer Salt: Ammonium Bicarbonate (LC-MS grade)
-
pH Adjuster: Ammonium Hydroxide (28-30% NH3 basis, LC-MS grade)
-
Organic Modifier: Acetonitrile (HPLC grade)[6]
-
Water: Ultrapure Milli-Q water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Specification | Scientific Justification |
| Column | Hybrid BEH C18, 150 x 4.6 mm, 3.5 µm | Withstands pH 10.5 without silica dissolution[7]. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.5 | Deprotonates the piperidine amine (pKa ~10.5)[2]. |
| Mobile Phase B | Acetonitrile (100%) | Lower viscosity and better UV transparency than Methanol[6]. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp. | 40°C | Reduces mobile phase viscosity, improving mass transfer kinetics[1]. |
| Detection | UV at 220 nm | Captures the strong π→π∗ transition of the chlorobenzene ring. |
| Injection Vol. | 10 µL | Balances sensitivity with column loadability. |
Gradient Program
A gradient elution is employed to ensure the elution of potential highly lipophilic synthetic impurities (e.g., unreacted benzyl chlorides) while maintaining focus on the main API peak[5].
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Initial |
| 2.0 | 80 | 20 | Isocratic hold to focus polar impurities |
| 12.0 | 20 | 80 | Linear ramp for main analyte elution |
| 15.0 | 20 | 80 | Wash step for strongly retained species |
| 15.1 | 80 | 20 | Return to initial conditions |
| 20.0 | 80 | 20 | Column re-equilibration |
Sample Preparation
Diluent: 50:50 (v/v) Water : Acetonitrile. Causality: The hydrochloride salt requires high aqueous content for initial solvation, while the 3-chlorobenzyloxymethyl moiety requires organic solvent to prevent precipitation. Matching the diluent closely to the initial gradient conditions (20% B) prevents solvent-mismatch induced peak fronting. Standard Concentration: Prepare the working standard at 0.1 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability & Self-Validation (SST)
A robust protocol must be a self-validating system. Before analyzing unknown samples, the system must pass the following System Suitability Testing (SST) criteria, injected from a single standard preparation (n=6).
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor ( Tf ) | ≤1.5 | Verifies successful suppression of silanol interactions[4]. |
| Theoretical Plates ( N ) | ≥5,000 | Ensures column bed integrity and optimal mass transfer. |
| Retention Time %RSD | ≤1.0% | Validates pump delivery and gradient reproducibility. |
| Peak Area %RSD | ≤2.0% | Confirms autosampler precision and sample stability. |
Method Validation Summary
To ensure the method is fit-for-purpose for pharmaceutical quantification, it must be validated according to ICH Q2(R1) guidelines[8].
Figure 2: End-to-end HPLC method development and validation workflow.
-
Linearity: Evaluate from 25% to 150% of the target working concentration (0.025 mg/mL to 0.150 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels. Recovery should fall within 98.0% – 102.0%.
-
Robustness: Deliberately vary critical method parameters: Column temperature ( ±5∘C ), Flow rate ( ±0.1 mL/min), and Mobile Phase pH ( ±0.2 units). The SST criteria must still be met under all perturbed conditions[8].
References
- BenchChem Technical Support Team. "Resolving peak tailing in HPLC analysis of basic piperidine compounds." BenchChem.
- Phenomenex. "pH Method Development." Phenomenex Technical Guides.
- Agilent Technologies. "The LC Handbook." Agilent.
- Snyder, L.R., Kirkland, J.J., Glajch, J.L. "Practical HPLC Method Development." John Wiley & Sons, Inc. publications, 1997 (Cited via DCU Research Repository).
- Chandrul Kaushal K. et al. "A process of method development: A chromatographic approach." Journal of Chemical and Pharmaceutical Research.
- Benchchem. "1-[(2R)-piperidin-2-yl]propan-2-one Analysis." Benchchem.
- HPLC 2025 Abstract Book. "Quantitative analysis of biological compounds using a pillar array column." HPLC 2025 Bruges.
- ResearchGate Community. "Questions with answers in HPLC ANALYSIS.
Sources
- 1. jocpr.com [jocpr.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. 1-[(2R)-piperidin-2-yl]propan-2-one | 2858-66-4 | Benchchem [benchchem.com]
- 4. (S)-3-(4-Fluorobenzyl)piperidine | 275815-80-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. hplc2025-bruges.org [hplc2025-bruges.org]
- 8. doras.dcu.ie [doras.dcu.ie]
Application Note: Preparation and Handling of 4-(3-Chloro-benzyloxymethyl)-piperidine HCl Stock Solutions in DMSO
Abstract: This document provides a comprehensive, technically detailed guide for the preparation, storage, and handling of 4-(3-Chloro-benzyloxymethyl)-piperidine HCl stock solutions in Dimethyl Sulfoxide (DMSO). The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the integrity, stability, and accurate concentration of their stock solutions, which is paramount for the reproducibility and reliability of experimental data. This guide emphasizes the scientific rationale behind each step, focusing on mitigating common sources of error such as solvent hygroscopicity and compound degradation.
Introduction
4-(3-Chloro-benzyloxymethyl)-piperidine HCl is a research compound whose utility in scientific investigation is critically dependent on the accuracy and consistency of its application. The preparation of a stable, concentrated stock solution is the foundational step for virtually all in vitro and many in vivo experiments. Dimethyl Sulfoxide (DMSO) is frequently the solvent of choice for such small molecules due to its exceptional solvating power for a broad range of polar and nonpolar compounds.[1]
However, the very properties that make DMSO an excellent solvent also present significant challenges. Its highly hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—can severely compromise the integrity of a stock solution.[2] Absorbed water can lead to compound precipitation, hydrolysis, and altered solvent properties, ultimately resulting in inaccurate dosing and non-reproducible experimental outcomes.[3] Therefore, adherence to a meticulous and scientifically grounded protocol is not merely recommended; it is essential for experimental success.
This guide provides a self-validating framework for preparing and managing high-quality stock solutions of 4-(3-Chloro-benzyloxymethyl)-piperidine HCl in DMSO.
Critical Reagent and Compound Properties
A thorough understanding of the materials is the first principle of sound experimental design.
4-(3-Chloro-benzyloxymethyl)-piperidine HCl
This compound is a hydrochloride salt, which typically enhances aqueous solubility and stability compared to its free-base form. However, for creating high-concentration stocks, an organic solvent like DMSO is often necessary.
| Property | Value | Notes |
| Compound Name | 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride | |
| Molecular Formula | C₁₃H₁₈ClNO · HCl | |
| Molecular Weight | 279.79 g/mol | Calculated value. Always confirm with the Certificate of Analysis (CoA) from the supplier. |
| Appearance | Typically a white to off-white solid | Visually inspect upon receipt. |
| Purity | ≥95% | Confirm with supplier's CoA. Higher purity is recommended for sensitive assays. |
Dimethyl Sulfoxide (DMSO)
The choice of DMSO grade is the first and most critical decision in this protocol.
-
Causality in Solvent Selection: For preparing stock solutions of moisture-sensitive compounds or for long-term storage, anhydrous (≥99.9%) DMSO is mandatory.[4][5][6][7] Standard-grade DMSO can contain significant amounts of water, which will immediately compromise the solution by potentially reducing the solubility of the compound and introducing a reactant for hydrolysis.[2][3]
-
Hygroscopicity: DMSO is extremely hygroscopic and can absorb a significant percentage of water by volume after just a short exposure to ambient air.[2] This absorbed moisture alters the solvent's polarity and can cause compounds to precipitate, especially after freeze-thaw cycles.[2] Therefore, working swiftly and using small-volume, fresh bottles of anhydrous DMSO is a key procedural control.
Safety and Handling Precautions
Safe laboratory practice is non-negotiable. Both the compound and the solvent require careful handling.
-
Engineering Controls: All weighing and solution preparation steps must be performed inside a certified chemical fume hood to prevent inhalation of the compound powder and solvent vapors.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
A laboratory coat.
-
Safety goggles or a face shield.
-
Chemical-resistant gloves: DMSO readily penetrates many common glove materials (e.g., latex, vinyl) and can carry dissolved compounds through the skin.[10][11][12] Use nitrile gloves as a minimum, and consider double-gloving or using thicker, more resistant gloves like butyl rubber for extended handling.[10]
-
-
Compound and Solvent Hazards:
-
Consult the Safety Data Sheet (SDS) for 4-(3-Chloro-benzyloxymethyl)-piperidine HCl before use. Piperidine derivatives can be irritants or have other toxicological properties.
-
Consult the DMSO SDS. It is a combustible liquid and can cause skin and eye irritation.[11]
-
-
Waste Disposal: Dispose of all DMSO-containing waste, including contaminated tips, vials, and gloves, as hazardous chemical waste according to your institution's Environmental Health & Safety (EH&S) guidelines.[8] Do not pour DMSO waste down the drain.[8][9]
Protocol for Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 1 mL stock solution at a 10 mM concentration, a common starting point for many biological assays. Adjust calculations accordingly for different concentrations or volumes.
Materials and Equipment
-
4-(3-Chloro-benzyloxymethyl)-piperidine HCl powder
-
Anhydrous DMSO (≥99.9% purity) in an unopened or freshly opened bottle[4]
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials
-
Calibrated P1000 and P200 micropipettes
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Sterile, 0.5 mL single-use aliquoting tubes (e.g., polypropylene microcentrifuge tubes)
Pre-Preparation Calculations
The fundamental equation for calculating the required mass is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
Worked Example for a 10 mM Stock:
-
Mass (mg) = 10 mM × 1 mL × 279.79 g/mol / 1000
-
Mass (mg) = 2.798 mg
It is best practice to weigh an amount close to this and adjust the solvent volume for precision, rather than trying to weigh exactly 2.798 mg.
Adjusted Volume Calculation: If you weigh out 3.1 mg:
-
Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) × Concentration (mM))] × 1000
-
Volume (mL) = [3.1 mg / (279.79 g/mol × 10 mM)] × 1000
-
Volume (mL) = 1.108 mL (or 1108 µL)
Step-by-Step Protocol
-
Equilibration: Allow the vial of the compound and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on cold surfaces.
-
Weighing: In a chemical fume hood, carefully weigh the desired mass of 4-(3-Chloro-benzyloxymethyl)-piperidine HCl directly into a pre-labeled, sterile microcentrifuge tube or vial. Record the exact mass.
-
Solvent Addition: Based on the recorded mass, calculate the precise volume of anhydrous DMSO required. Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes. b. Visually inspect the solution. If particulates remain, proceed to sonication. c. Rationale for Sonication: Sonication uses ultrasonic energy to create cavitation bubbles in the solvent, which collapse and generate localized energy to break up compound aggregates, facilitating dissolution without significant heat.[13][14] d. Place the vial in an ultrasonic bath containing water, ensuring the water level is similar to the solvent level in the vial. Suspend the vial so it is not touching the bottom of the bath directly.[15] Sonicate for 5-15 minutes, periodically checking for dissolution. e. If dissolution is still incomplete, gentle warming in a 37°C water bath for 5-10 minutes can be attempted, followed by vortexing.[16] Avoid excessive heat, which can degrade the compound.
-
Final Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
Caption: Workflow for preparing a stock solution in DMSO.
Quality Control, Storage, and Handling
Proper storage is as critical as proper preparation for maintaining the integrity of the stock solution.
Initial Quality Control (QC)
-
Visual Inspection: The primary QC check is a visual confirmation that the solution is clear, colorless, and free of any precipitate or particulate matter.
-
Analytical QC: For applications under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP), or for pivotal experiments, an analytical validation is recommended. A small sample of the stock solution can be diluted and analyzed by HPLC-MS to confirm the compound's identity and determine its precise concentration and purity.[17][18][19]
Aliquoting Strategy
-
The Rationale: The single most effective strategy to preserve the long-term integrity of a stock solution is to aliquot it into single-use volumes. This practice minimizes two primary risks:
-
Procedure: Immediately after preparation, dispense the stock solution into small-volume, clearly labeled, sterile polypropylene tubes suitable for low-temperature storage. The aliquot volume should correspond to the amount needed for a single experiment.
Storage Conditions
-
Temperature: For long-term storage (>1 month), store aliquots at -80°C . For short-term storage (<1 month), -20°C is acceptable.[2][16] DMSO freezes at 18.5°C, so stock solutions will be solid at these temperatures.[1]
-
Containers: Use tightly sealed vials designed for cryogenic storage. If the compound is light-sensitive, use amber vials or wrap clear vials in aluminum foil.
-
Labeling: Each aliquot must be clearly labeled with the compound name, concentration, preparation date, and solvent (DMSO).
Handling of Stored Solutions
-
Thawing: Thaw a single aliquot at room temperature or by warming briefly between your hands. Do not use a heat block , as this can cause localized overheating and compound degradation.
-
Pre-Use Check: Before use, ensure the compound is fully redissolved by vortexing the thawed aliquot. Centrifuge the vial briefly to collect the entire solution at the bottom.
-
Dilution: Dilute the stock solution into your aqueous assay buffer or cell culture medium immediately before use. The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5% , and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[22][23][24][25] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Discard: After use, discard any remaining solution in the thawed aliquot. Do not re-freeze a partially used aliquot.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | 1. Insufficient mixing/sonication.2. Compound concentration exceeds its solubility limit in DMSO.3. Poor quality or "wet" DMSO was used. | 1. Continue vortexing and sonication. Gentle warming (37°C) may be applied.[16]2. Prepare a more dilute stock solution.3. Discard the solution and remake using fresh, high-purity anhydrous DMSO from a new bottle.[4] |
| A clear solution becomes cloudy or shows precipitate after thawing. | 1. Compound has precipitated out of solution due to the freeze-thaw cycle.2. DMSO has absorbed atmospheric moisture over time, reducing compound solubility.[2] | 1. Warm the aliquot to 37°C and vortex/sonicate to attempt redissolution.[16]2. If precipitate persists, the concentration is no longer reliable. Discard the aliquot and use a fresh one.3. To prevent recurrence, ensure aliquots are single-use and vials are tightly sealed. |
| Inconsistent results or loss of compound activity in assays. | 1. Inaccurate initial concentration due to weighing/calculation error.2. Compound degradation due to improper storage (e.g., prolonged storage at room temperature, light exposure).[26]3. Precipitation in the stock solution (may not be visible). | 1. Review all calculations and preparation notes. 2. Discard old stock solutions and prepare a fresh batch following this protocol.3. Before use, centrifuge the thawed aliquot at high speed (e.g., >10,000 x g) for 5 minutes and carefully pipette from the supernatant, avoiding any potential micro-pellet. For best results, prepare a fresh stock. |
Conclusion
The integrity of experimental data begins with the quality of the reagents. By implementing this detailed protocol for the preparation of 4-(3-Chloro-benzyloxymethyl)-piperidine HCl stock solutions, researchers can mitigate common sources of error associated with DMSO as a solvent. The core principles of using high-purity anhydrous DMSO, employing meticulous technique to avoid moisture contamination, and adhering to a strict single-use aliquot strategy for storage are the cornerstones of generating reliable and reproducible scientific results.
References
-
GeneTarget Solutions (2026). DMSO, Anhydrous. Available at: [Link]
-
Al-Shammari, E. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Available at: [Link]
-
Nikon Instruments Inc. (2026). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
Vu, H. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
-
Greenfield Global (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Available at: [Link]
-
ResearchGate (2022). Sterile filter before drug exposure to cell culture?. Available at: [Link]
-
de Souza, C. S. C., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. Available at: [Link]
-
Carrascal, C. A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Gaylord Chemical Company (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Available at: [Link]
-
University of Washington (2026). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]
-
Gaylord Chemical (2026). Dimethyl Sulfoxide (DMSO) SDS. Available at: [Link]
-
OriGen Biomedical (2026). Dimethyl Sulfoxide (DMSO) SDS. Available at: [Link]
-
Reddit (2016). proper sonicator use?. Available at: [Link]
-
EUbOPEN (2020). Quality Control by HPLC-MS Version: 1.0. Available at: [Link]
-
GE Healthcare Life Sciences (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]
-
HiMedia Laboratories (2026). Dimethyl Sulfoxide (DMSO). Available at: [Link]
-
Patsnap (2026). How to Use Sonication for Increasing Vaccine Component Solubility. Available at: [Link]
-
Hielscher Ultrasonics (2024). Solvents for Ultrasonic Extraction from Plants. Available at: [Link]
-
PubChem (2025). 4-(3-Chlorobenzoyl)piperidine Hydrochloride. Available at: [Link]
-
Elma Ultrasonic (2025). Sonication Baths for Sample Preparation. Available at: [Link]
-
Moga, M. A., et al. (2016). Optimization of the sonication process for meloxicam nanocrystals preparation. PMC. Available at: [Link]
-
Genentech (2026). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
NextSDS (2026). 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride. Available at: [Link]
-
LGC Group (2026). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]
-
NextSDS (2026). 3-(4-Chloro-benzenesulfonylMethyl)-piperidine hydrochloride. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
Rasayan Journal of Chemistry (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
-
Chromatography Online (2014). HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies. Available at: [Link]
-
European Patent Office (1989). Piperidine derivatives, their preparation, and their use as medicaments. Available at: [Link]
-
PubChem (2025). 4-(3-chlorophenoxy)piperidine. Available at: [Link]
-
ResearchGate (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]
- Google Patents (2016). Method for synthesizing piperazine pharmaceutical intermediate.
-
PubChemLite (2026). 4-(3-chlorophenoxy)piperidine (C11H14ClNO). Available at: [Link]
-
Organic Syntheses (2026). Benzoyl piperidine. Available at: [Link]
-
The Good Scents Company (2026). piperazine dihydrochloride, 142-64-3. Available at: [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vwr.com [vwr.com]
- 5. thomassci.com [thomassci.com]
- 6. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 7. lifetechindia.com [lifetechindia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. greenfield.com [greenfield.com]
- 11. origen.com [origen.com]
- 12. himedialabs.com [himedialabs.com]
- 13. How to Use Sonication for Increasing Vaccine Component Solubility [eureka.patsnap.com]
- 14. elmaultrasonic.com [elmaultrasonic.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eubopen.org [eubopen.org]
- 18. hovione.com [hovione.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 24. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 25. mdpi.com [mdpi.com]
- 26. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assay Development Utilizing 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacological properties.[1][2] This document provides a comprehensive guide for the development of robust and reliable assays to characterize the biological activity of novel piperidine-containing compounds, using 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride as a representative example. Given the prevalence of piperidine derivatives as modulators of G-protein coupled receptors (GPCRs), this guide will focus on a hypothetical workflow to identify and characterize the interaction of this compound with a target GPCR.[3][4] The protocols detailed herein are designed to be adaptable for high-throughput screening (HTS) and lead optimization, providing researchers in drug discovery with a practical framework for advancing novel chemical entities.
Introduction: The Significance of the Piperidine Moiety in Drug Discovery
The piperidine ring is a privileged structure in modern pharmacology, present in a wide array of approved drugs targeting various biological systems.[5][6] Its conformational flexibility allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Compounds containing the piperidine nucleus have been successfully developed as analgesics, antipsychotics, antihistamines, and agents for treating neurological disorders.[5][7][8]
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a novel synthetic compound featuring this key scaffold. The presence of a chloro-benzyl group suggests potential for specific molecular interactions, making it a candidate for investigation against a range of therapeutic targets. This application note will guide the user through a logical, multi-step process to elucidate the pharmacological profile of this compound, assuming a potential interaction with a G-protein coupled receptor (GPCR). GPCRs represent a major class of drug targets, and assays to probe their function are central to many drug discovery programs.[3][4][9]
Assay Development Workflow: A Strategic Approach
A systematic approach is crucial for characterizing a novel compound. The workflow presented here is designed to first establish a direct interaction with a putative GPCR target and then to elucidate the functional consequences of this interaction.
Figure 1: A streamlined workflow for the characterization of a novel compound targeting a GPCR.
Primary Screening: Radioligand Binding Assay
Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for its receptor.[10][11] This protocol describes a competition binding assay to determine the binding affinity (Ki) of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride for a hypothetical GPCR expressed in a cell membrane preparation.
Principle
This assay measures the ability of the unlabeled test compound to compete with a known radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the binding affinity constant (Ki).
Protocol: Competition Radioligand Binding Assay
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing the target GPCR.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target GPCR.
-
Test Compound: 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Filter Plates: with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target GPCR in a cold lysis buffer and pellet the membranes by centrifugation.[12][13] Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well filter plate, add the following components in a final volume of 250 µL:[10][12]
-
Total Binding: 50 µL Assay Buffer, 50 µL Radioligand (at a concentration near its Kd), and 150 µL of diluted cell membrane preparation.
-
Non-specific Binding: 50 µL Non-specific Binding Control, 50 µL Radioligand, and 150 µL of diluted cell membrane preparation.
-
Competition Binding: 50 µL of serially diluted 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, 50 µL Radioligand, and 150 µL of diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[13]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate.[12] This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
| Parameter | Description | Example Value |
| IC50 | Concentration of test compound that inhibits 50% of specific radioligand binding. | 150 nM |
| Ki | Binding affinity of the test compound for the receptor. | 75 nM |
| Radioligand [L] | Concentration of the radiolabeled ligand used in the assay. | 5 nM |
| Radioligand Kd | Dissociation constant of the radiolabeled ligand. | 5 nM |
Table 1: Representative data from a competition binding assay.
Secondary Screening: Functional Cell-Based Assays
Once binding to the target receptor is confirmed, the next crucial step is to determine the functional effect of the compound. Functional assays reveal whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.[3][4] The choice of assay depends on the G-protein coupling of the target GPCR.[14]
Gq-Coupled GPCRs: Calcium Flux Assay
Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[15][16] This can be measured using calcium-sensitive fluorescent dyes.
Principle: Cells expressing the target Gq-coupled GPCR are loaded with a fluorescent calcium indicator dye. Upon receptor activation by an agonist, calcium is released from intracellular stores, leading to an increase in the dye's fluorescence intensity.[17][18] This change in fluorescence is monitored in real-time using a plate reader, such as a FLIPR (Fluorescence Imaging Plate Reader).[19]
Figure 2: Signaling pathway for a Gq-coupled GPCR leading to calcium mobilization.
Protocol:
-
Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.[17]
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-8) to each well. Incubate for 1 hour at 37°C.[18]
-
Compound Addition and Measurement:
-
Place the plate in a FLIPR or similar instrument.
-
Agonist Mode: Add serial dilutions of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride and measure the fluorescence intensity over time.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a known agonist at its EC80 concentration and measure the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Calculate the EC50 (for agonists) or IC50 (for antagonists) by plotting the response against the log of the compound concentration.
| Parameter | Agonist Mode | Antagonist Mode |
| EC50 | 250 nM | N/A |
| IC50 | N/A | 500 nM |
| Max Response | 95% (relative to control agonist) | N/A |
Table 2: Example data from a calcium flux assay.
Gs/Gi-Coupled GPCRs: cAMP Assay (HTRF)
Activation of Gs-coupled GPCRs increases intracellular cyclic AMP (cAMP) levels, while Gi-coupled GPCRs decrease cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and robust technology for measuring cAMP.[20][21]
Principle: HTRF assays are based on Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[22] In a competitive immunoassay format, endogenous cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. The HTRF signal is inversely proportional to the concentration of cAMP in the sample.[23]
Protocol:
-
Cell Stimulation: Plate cells expressing the target GPCR. For Gi-coupled receptors, stimulate with an adenylyl cyclase activator like forskolin. Add serial dilutions of the test compound (for both agonist and antagonist modes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
HTRF Reagent Addition: Add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to the lysate.[23]
-
Incubation: Incubate for 1-2 hours at room temperature.[20]
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[22]
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and plot against the log of the compound concentration to determine EC50 or IC50 values.
Safety and Handling
As with any novel chemical entity, 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride should be handled with appropriate safety precautions.[24]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[25]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[26] Avoid inhalation of dust or contact with skin and eyes.[27]
-
Storage: Store in a tightly sealed container in a cool, dry place.[24]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial characterization of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, or similar novel piperidine-based compounds, as potential GPCR modulators. By following a logical progression from primary binding assays to functional cell-based screens, researchers can efficiently determine the affinity, potency, and efficacy of new chemical entities. The detailed protocols for radioligand binding, calcium flux, and HTRF cAMP assays offer robust and adaptable methods for generating high-quality data to drive drug discovery projects forward.
References
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
GPCR Functional Cell-based Assays. GenScript. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
GPCR Functional Assay Technology. Tanso Biosciences. [Link]
-
Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]
-
Piperidine nucleus in the field of drug discovery. Scilit. [Link]
-
HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BosterBio. [Link]
-
Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]
-
Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Radioligand binding assays. Bio-protocol. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
-
Piperidine-based drug discovery. ResearchGate. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]
-
High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Molecular Devices. [Link]
-
Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC. [Link]
-
HTRF ® Kinase Assay Protocol. ResearchGate. [Link]
-
Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]
-
GPCR Assays. Sygnature Discovery. [Link]
-
GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. assaygenie.com [assaygenie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. genscript.jp [genscript.jp]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 20. revvity.com [revvity.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. echemi.com [echemi.com]
- 26. fishersci.com [fishersci.com]
- 27. merckmillipore.com [merckmillipore.com]
Administration Routes for 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride in Murine Models: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the formulation and administration of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride in murine models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies. This guide details protocols for oral gavage, intraperitoneal, subcutaneous, and intravenous administration routes, emphasizing scientific rationale, procedural best practices, and animal welfare. The information herein is synthesized from established guidelines and aims to ensure experimental reproducibility and data integrity.
Introduction and Compound Profile
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative, a class of compounds with a wide range of pharmacological applications.[1][2] Piperidine moieties are key pharmacophores in medicinal chemistry, and their derivatives have been investigated for various activities, including anti-ulcer and neurological applications.[1][3] The hydrochloride salt form generally confers improved aqueous solubility and stability. However, the overall physicochemical properties of the specific compound, particularly its solubility and stability in various vehicles, must be empirically determined to ensure accurate and consistent dosing.[4]
The selection of an appropriate administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of a test compound.[5] Factors such as the desired speed of onset, duration of action, target tissue, and the compound's properties will dictate the most suitable route.[6][7][8] This guide provides a framework for making an informed decision and executing the administration with technical proficiency. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and relevant national regulations.[9][10][11]
Pre-Administration and Formulation Considerations
Vehicle Selection
The choice of vehicle is paramount for ensuring the test compound is delivered accurately and without confounding effects.[12] The ideal vehicle should be non-toxic, biologically inert, and capable of solubilizing or uniformly suspending the compound.[13]
-
Aqueous Vehicles: For water-soluble compounds like hydrochloride salts, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred first choices.[14][15]
-
Suspensions: If the compound has limited aqueous solubility, creating a homogenous suspension is necessary. Common suspending agents include 0.5% (w/v) carboxymethylcellulose (CMC) or 0.5-1% methylcellulose in sterile water.[14][15] It is critical to ensure the suspension is uniform at the time of administration.
-
Co-solvents: For compounds that are difficult to solubilize, co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or dimethyl sulfoxide (DMSO) may be used.[12][14][16] However, these can have their own biological effects and potential toxicities.[14][15][16] If used, their concentration should be minimized, and a vehicle-only control group is mandatory. Studies have shown that vehicles like DMSO, PEG-400, and PG can induce motor impairment in mice.[14][15][16]
Formulation Protocol
-
Determine Solubility: Perform preliminary solubility tests with the selected vehicles.
-
Preparation: All parenteral (injectable) formulations must be sterile.[13][17][18][19] This can be achieved by preparing the solution/suspension using aseptic techniques and, if possible, sterilizing the final formulation by filtering through a 0.22 µm filter.[19]
-
pH Adjustment: The pH of the formulation should be as close to physiological pH (7.2-7.4) as possible to minimize irritation at the injection site.[19]
-
Warming: Before administration, particularly for parenteral routes, warm the formulation to room or body temperature to reduce animal discomfort.[13][18]
-
Homogeneity: For suspensions, ensure the mixture is continuously agitated or vortexed between administrations to guarantee each animal receives the correct dose.
| Vehicle Type | Common Examples | Suitability & Considerations |
| Aqueous (Solution) | 0.9% NaCl (Saline), PBS | Ideal for soluble compounds. Minimal biological effect.[14][15] |
| Aqueous (Suspension) | 0.5% Carboxymethylcellulose (CMC) | Good for poorly soluble compounds. Generally considered safe.[14][15] |
| Co-solvents | DMSO, PEG-400, Propylene Glycol | Used for compounds with very low aqueous solubility. May have intrinsic toxicities; use lowest possible concentration and mandatory vehicle controls.[14][16] |
| Oils | Corn Oil, Sesame Oil | Can be used for lipophilic compounds, often for SC or PO routes. May alter absorption kinetics.[20] |
Administration Route Selection
The choice of administration route directly impacts the absorption rate, bioavailability, and ultimately, the experimental outcome.[6] The general order of absorption rate is: Intravenous (IV) > Intraperitoneal (IP) > Subcutaneous (SC) > Oral (PO).[6]
Detailed Administration Protocols
General Best Practices:
-
Always use a new, sterile syringe and needle for each animal.[17][21]
-
Restrain animals securely but humanely to prevent injury and ensure accurate administration.[17]
-
Do not exceed recommended maximum injection volumes.[13][22][23]
-
Monitor animals for adverse reactions post-administration.[23]
| Route | Max Volume (Mouse) | Recommended Needle Gauge |
| Oral (PO) | 10 mL/kg (0.25 mL for 25g mouse) | 18-20g (with ball-tip) |
| Intraperitoneal (IP) | 10 mL/kg (0.25 mL for 25g mouse) | 25-27g |
| Subcutaneous (SC) | 5-10 mL/kg (0.125-0.25 mL for 25g mouse) | 26-30g |
| Intravenous (IV) | 5 mL/kg (0.125 mL for 25g mouse) | 27-30g |
Table adapted from institutional and published guidelines.[6][13][22][23][24]
Oral Gavage (PO)
Principle: This method delivers a precise volume of substance directly into the stomach, bypassing the taste buds and ensuring the full dose is administered.[25][26] It is essential for studies requiring accurate oral dosing, especially when voluntary intake is unreliable.[22]
Materials:
-
Appropriately sized oral gavage needle (flexible or rigid with a ball-tip).[22][25]
-
1 mL syringe.
-
Animal scale.
Procedure:
-
Measure Needle Length: Before starting, measure the gavage needle against the mouse, from the tip of the nose to the last rib (xiphoid process), to determine the correct insertion depth.[22][26][27] Mark the needle to prevent over-insertion.[22]
-
Restraint: Properly restrain the mouse by the scruff, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[26][28]
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[25][27] The needle should pass easily into the esophagus; the mouse may exhibit a swallowing reflex.[22][25]
-
Verification: If any resistance is met, do not force it .[22][27] This likely indicates entry into the trachea. Withdraw and attempt again.
-
Administration: Once the needle is at the predetermined depth, administer the substance slowly and steadily.[25][27]
-
Withdrawal & Monitoring: Withdraw the needle gently along the same path of insertion.[25] Monitor the animal for at least 10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[25][28]
Intraperitoneal (IP) Injection
Principle: IP injection allows for rapid absorption of substances into the systemic circulation, though it is subject to some first-pass metabolism in the liver.[5][8] It is a common route for administering test compounds in rodents.[21]
Materials:
Procedure:
-
Restraint: Restrain the mouse using the scruff technique and position it in dorsal recumbency (on its back), tilting the head slightly downwards.[23][29] This causes the abdominal organs to shift away from the injection site.
-
Site Identification: The injection should be made in the lower right quadrant of the abdomen.[21][29] This location avoids the cecum (on the left) and the bladder (midline).[29]
-
Preparation: Disinfect the injection site with 70% alcohol.[29]
-
Insertion: Insert the needle (bevel up) at a 30-45 degree angle to the abdominal wall.[23][29]
-
Verification (Aspiration): Gently pull back on the plunger (aspirate).[23][29] If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and re-attempt on the opposite side with fresh materials.[29]
-
Injection: Inject the substance smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Injection
Principle: SC injection involves depositing the substance into the loose connective tissue under the skin.[21] This route generally results in slower, more sustained absorption compared to IP or IV routes and is suitable for non-irritating substances.[21][30]
Materials:
-
1 mL syringe.
-
26-30 gauge needle.[17]
Procedure:
-
Restraint: Grasp the loose skin over the shoulders (scruff) between your thumb and forefinger.[30][31]
-
Site Identification: The most common site is the interscapular area (scruff).[17][21][30] Other sites with loose skin, such as the flank, can also be used, especially for repeated dosing.[17][21]
-
"Tenting" the Skin: Lift the scruff to create a "tent" of skin.[17][31][32]
-
Insertion: Insert the needle (bevel up) into the base of the tented skin, parallel to the animal's body.[17][32][33]
-
Verification (Aspiration): Gently aspirate to ensure a blood vessel has not been entered.[17][32][33] Negative pressure should be felt.[17]
-
Injection: Inject the substance. A small bleb or bubble will form under the skin.
-
Withdrawal & Monitoring: Withdraw the needle and gently massage the area to aid dispersion.[21] Monitor for any leakage from the injection site.
Intravenous (IV) Injection
Principle: IV injection, typically via the lateral tail vein, provides the most rapid and complete systemic bioavailability as it introduces the substance directly into the circulation.[8] This technique requires the most skill and proper animal preparation.
Materials:
-
1 mL or smaller syringe.
-
27-30 gauge needle.[34]
-
A mouse restrainer.[34]
-
A heat source (e.g., heat lamp or warming pad) to induce vasodilation.[34][35]
Procedure:
-
Preparation: Warm the mouse for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[34][35] Take care not to overheat the animal.[34]
-
Restraint: Place the conscious mouse into an appropriate restraining device.[34]
-
Vein Visualization: Gently clean the tail with an alcohol pad. The two lateral tail veins should be visible on either side of the tail.
-
Insertion: Starting towards the distal end of the tail, insert the needle (bevel up) into one of the lateral veins at a very shallow angle, nearly parallel to the tail.[34] A flash of blood in the needle hub may indicate successful entry, but this is not always seen.[34]
-
Injection: Inject the substance slowly and steadily.[34] There should be no resistance.[34] The vein should clear as the solution displaces the blood.[35] If a white bleb forms or significant resistance is felt, the injection is perivascular (outside the vein).[36] Stop immediately, withdraw the needle, and re-attempt at a site more proximal (closer to the body) to the first.[18][36]
-
Withdrawal & Hemostasis: After injecting, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[36]
-
Monitoring: Return the animal to its cage and monitor for any adverse effects.
Data Interpretation and Safety
Pharmacokinetic Considerations: The chosen route will significantly alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. IV administration provides 100% bioavailability by definition, while IP and PO routes will have lower and more variable bioavailability due to absorption barriers and first-pass metabolism.[5] SC administration often provides a "depot" effect, leading to prolonged absorption. These differences must be considered when interpreting efficacy and toxicity data.
Safety and Handling:
-
Follow all institutional guidelines for handling chemical agents and laboratory animals.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.
-
Dispose of all sharps (needles) and waste in designated biohazard containers.
-
In case of accidental exposure, follow institutional safety protocols immediately.
Conclusion
The successful administration of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride in murine models requires careful planning, precise formulation, and proficient technical execution. By understanding the principles behind each administration route and adhering to established best-practice protocols, researchers can generate reliable and reproducible data while upholding the highest standards of animal welfare. The selection of the administration route should always be scientifically justified based on the specific aims of the study.
References
-
Queen's University. (n.d.). Subcutaneous Injection in Mice | Animals in Science. Retrieved March 24, 2026, from [Link]
-
Texas Tech University. (2022). Intravenous Tail Vein Injections. Institutional Animal Care and Use Committee. Retrieved March 24, 2026, from [Link]
-
NIH. (2024, March 5). NIH Emphasizes Reporting Guidelines for Animal Research. Retrieved March 24, 2026, from [Link]
-
University of Iowa. (n.d.). Subcutaneous Injection in the Mouse. Retrieved March 24, 2026, from [Link]
-
Norwegian University of Science and Technology. (2023). Guidelines for the administration of substances to rodents. Retrieved March 24, 2026, from [Link]
-
Ichor Bio. (2021, June 17). A Beginners Guide on How to Inject Mice. Retrieved March 24, 2026, from [Link]
-
University of Arizona. (n.d.). Lateral Tail Vein Injection in Mice and Rats. Institutional Animal Care and Use Committee. Retrieved March 24, 2026, from [Link]
- Silva, J. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-123.
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science. Retrieved March 24, 2026, from [Link]
-
Silva, J. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. University of Alberta Libraries. Retrieved March 24, 2026, from [Link]
-
The University of Queensland. (n.d.). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved March 24, 2026, from [Link]
-
The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved March 24, 2026, from [Link]
-
University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved March 24, 2026, from [Link]
-
University of Arizona. (n.d.). Oral Gavage In Mice and Rats. Institutional Animal Care and Use Committee. Retrieved March 24, 2026, from [Link]
-
University of Zurich. (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Institute of Laboratory Animal Science. Retrieved March 24, 2026, from [Link]
-
Scribd. (n.d.). Handling of Laboratory Mice and Different Routes of Drug Administration. Retrieved March 24, 2026, from [Link]
-
McGill University. (n.d.). INTRAVENOUS TAIL INJECTION. Retrieved March 24, 2026, from [Link]
-
University of Zurich. (2019). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. Institute of Laboratory Animal Science. Retrieved March 24, 2026, from [Link]
-
Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice. Retrieved March 24, 2026, from [Link]
-
Silva, J. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Retrieved March 24, 2026, from [Link]
-
RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved March 24, 2026, from [Link]
-
Université de Montréal. (2011). Administration and injection of substances in mice. Direction des services vétérinaires. Retrieved March 24, 2026, from [Link]
- Gekko, K. (2013).
- Bagle, A. S., et al. (2016). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3589.
- Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of Pharmacological and Toxicological Methods, 100, 106609.
-
NIH Office of Animal Care and Use. (n.d.). Animal Research Advisory Committee (ARAC) Guidelines. Retrieved March 24, 2026, from [Link]
-
Queen's University. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved March 24, 2026, from [Link]
- Tuttle, A. H., et al. (2018). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 209, 834-842.
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved March 24, 2026, from [Link]
-
SlidePlayer. (n.d.). Routes Of Drug Administration. Retrieved March 24, 2026, from [Link]
-
Newcastle University. (n.d.). Subcutaneous Injection in the Mouse. Research Animal Training. Retrieved March 24, 2026, from [Link]
-
Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee. Retrieved March 24, 2026, from [Link]
-
NIH. (2024, August 19). Animals in NIH Research. Retrieved March 24, 2026, from [Link]
-
PubChem. (n.d.). 4-(3-Chlorobenzoyl)piperidine Hydrochloride. Retrieved March 24, 2026, from [Link]
- American College of Laboratory Animal Medicine. (2007). Public statement: guidelines for the assessment and management of pain in rodents and rabbits.
-
NIH Office of Animal Care and Use. (2023, June 23). Regulations & Standards. Retrieved March 24, 2026, from [Link]
- National Research Council. (2011). Guide for the Care and Use of Laboratory Animals, 8th edition.
-
NextSDS. (n.d.). 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride. Retrieved March 24, 2026, from [Link]
- Ivanova, Y., & Momekov, G. (2023).
-
American College of Laboratory Animal Medicine. (n.d.). ACLAM Guidelines on Adequate Veterinary Care. NIH Grants & Funding. Retrieved March 24, 2026, from [Link]
- Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(10), 1700142.
- American College of Laboratory Animal Medicine. (2015). ACLAM Position Statement on Rodent Surgery.
-
American College of Laboratory Animal Medicine. (n.d.). PUBLIC STATEMENTS: Report of the ACLAM Task Force on Rodent Euthanasia. FSU Office of Research. Retrieved March 24, 2026, from [Link]
Sources
- 1. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
- 7. scribd.com [scribd.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Animal Research Advisory Committee (ARAC) Guidelines | OACU [oacu.oir.nih.gov]
- 10. Regulations & Standards | OACU [oacu.oir.nih.gov]
- 11. grants.nih.gov [grants.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntnu.edu [ntnu.edu]
- 14. researchgate.net [researchgate.net]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 18. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 21. ichor.bio [ichor.bio]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. ltk.uzh.ch [ltk.uzh.ch]
- 24. scribd.com [scribd.com]
- 25. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 26. iacuc.wsu.edu [iacuc.wsu.edu]
- 27. research-support.uq.edu.au [research-support.uq.edu.au]
- 28. instechlabs.com [instechlabs.com]
- 29. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 30. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 31. urmc.rochester.edu [urmc.rochester.edu]
- 32. dsv.ulaval.ca [dsv.ulaval.ca]
- 33. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 34. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 35. ltk.uzh.ch [ltk.uzh.ch]
- 36. research-support.uq.edu.au [research-support.uq.edu.au]
Bioanalytical Technical Support Center: Optimizing Plasma Extraction for 4-(3-Chloro-benzyloxymethyl)-piperidine HCl
Welcome to the bioanalytical support center. 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a secondary amine featuring a basic piperidine ring (estimated pKa ~9.5–10.5) and a lipophilic chlorobenzyl ether moiety. When extracting this compound from protein- and lipid-rich blood plasma for LC-MS/MS analysis, researchers frequently encounter poor recoveries, severe matrix effects, or evaporative losses.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to maximize your extraction yield and ensure scientific integrity.
Section 1: Core Methodologies & Self-Validating Protocols
Q: What is the most reliable extraction method for this compound, and why?
A: For basic amines like piperidine derivatives, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard [1].
Causality: The piperidine nitrogen is easily protonated under acidic conditions. By acidifying the plasma, the compound becomes positively charged and binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This dual-retention mechanism allows for aggressive washing with 100% organic solvents (like methanol) to remove neutral lipids and phospholipids without eluting the target analyte. Elution is then triggered by neutralizing the amine with a high-pH solvent [2].
Self-Validation: To verify binding efficiency, collect and analyze the loading and wash effluents via LC-MS/MS. If the target mass is detected in the wash, your loading pH is not acidic enough (ensure pH < 7, ideally ~2-3).
Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.
Optimized MCX SPE Protocol (Step-by-Step):
-
Pre-treatment: Aliquot 100 µL of blood plasma. Add 10 µL of Internal Standard (IS). Dilute with 300 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.
-
Conditioning: Pass 500 µL Methanol (MeOH) through a 30 mg MCX 96-well plate/cartridge, followed by 500 µL of MS-grade water.
-
Loading: Load the pre-treated sample at a controlled flow rate of ~1 mL/min.
-
Washing (Crucial for Matrix Effect Reduction):
-
Wash 1: 500 µL 0.1M HCl (removes aqueous-soluble proteins and salts).
-
Wash 2: 500 µL 100% MeOH (removes neutral lipids and phospholipids). Note: The analyte remains ionically bound.
-
-
Elution: Elute the target compound with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.
-
Drying & Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of your initial LC mobile phase.
Q: I prefer Liquid-Liquid Extraction (LLE) for cost reasons. Why is my yield currently below 40%?
A: Your plasma pH is likely too low during the extraction phase. 4-(3-Chloro-benzyloxymethyl)-piperidine is supplied as a hydrochloride salt and is highly water-soluble in its ionized form.
Causality: To extract a basic drug into an organic solvent, you must suppress its ionization by raising the pH of the aqueous matrix at least 2 units above the compound's pKa [3]. Since the piperidine ring has a pKa around 10, the plasma must be basified to pH > 11.5. If you extract at physiological pH (~7.4), the compound remains protonated and stays trapped in the aqueous layer [4].
Self-Validation: Measure the pH of the plasma/buffer mixture using micro-pH paper before adding the organic solvent. If pH < 11, add more basifying agent.
Figure 2: pH-dependent partitioning of piperidine derivatives in LLE.
Optimized LLE Protocol (Step-by-Step):
-
Basification: Aliquot 100 µL plasma. Add 100 µL of 0.5 M Sodium Carbonate (Na₂CO₃) or 0.1 M NaOH to drive the compound into its free-base form.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a Hexane/Ethyl Acetate (50:50) mixture.
-
Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer 800 µL of the upper organic layer to a clean collection plate.
-
Stabilization & Drying: Critical Step - Add 10 µL of 0.1% HCl in Methanol before drying (see FAQ below). Evaporate under N₂ gas.
Section 2: Quantitative Data & Method Comparison
To guide your method selection, below is a summary of expected performance metrics for 4-(3-Chloro-benzyloxymethyl)-piperidine across different sample preparation techniques, based on standard bioanalytical validation criteria for basic amines [5].
| Extraction Method | Average Absolute Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Processing Time (96-well) |
| MCX SPE | 92 - 98% | < 5% (Minimal) | Excellent (>99%) | ~45 minutes |
| High-pH LLE | 75 - 85% | 10 - 15% | Moderate | ~60 minutes |
| Protein Precipitation (PPT) | 60 - 70% | > 40% (Severe suppression) | Poor | ~15 minutes |
Section 3: Advanced Troubleshooting & FAQs
Q: I am losing compound during the nitrogen drying step of my LLE protocol. How do I prevent this?
A: You are experiencing evaporative loss due to the volatility of the free-base amine. Causality: In LLE, the compound is extracted as a neutral free base. Many piperidine free bases have significant vapor pressure and can co-evaporate with the organic solvent under warm nitrogen flow. Solution: Implement a "keeper" solvent. Before evaporating the MTBE/Hexane extract, add 10–20 µL of a weak acidic solution (e.g., 0.1% HCl in Methanol). This converts the volatile free base back into the non-volatile hydrochloride salt in the organic phase prior to concentration, ensuring near 100% recovery during drying.
Q: My LC-MS/MS signal drops significantly in patient samples compared to neat solvent standards. What is causing this?
A: This is classic ion suppression caused by endogenous plasma phospholipids competing for ionization energy in the electrospray (ESI) source. Causality: If you are using Protein Precipitation (PPT) or a poorly optimized LLE, glycerophosphocholines (which are highly abundant in plasma) co-elute with your target analyte. Solution: Switch to the MCX SPE protocol described above. The 100% Methanol wash step in the MCX protocol specifically targets and removes hydrophobic phospholipids while your protonated amine remains safely locked to the cation-exchange resin [2]. Alternatively, route the LC effluent to waste for the first 1-2 minutes of your chromatographic run to divert early-eluting salts and lipids.
Q: Can I use a standard C18 SPE cartridge instead of MCX?
A: It is not recommended for polar basic amines. Causality: C18 relies purely on hydrophobic interactions. Because 4-(3-Chloro-benzyloxymethyl)-piperidine has a polar basic group, its retention on C18 is highly sensitive to minor pH fluctuations in the plasma matrix, leading to variable recoveries. Furthermore, C18 cannot be washed with 100% organic solvent without eluting the analyte, meaning you cannot effectively wash away phospholipids [5]. MCX provides an orthogonal retention mechanism (ionic + hydrophobic) that guarantees higher purity.
References
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent.[Link]
-
Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.[Link]
-
Zhang, J., et al. (1999). A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(15), 1611-21.[Link]
-
Tang, Y., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI Separations.[Link]
Technical Support Center: Mitigating Off-Target Toxicity of Piperidine-Containing Compounds In Vitro
A Note on 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride: Initial searches for this specific compound did not yield publicly available data regarding its biological activity or toxicity profile. Therefore, this guide provides a general framework for addressing off-target toxicity for the broader class of piperidine-containing small molecules, using the originally named compound as a hypothetical example. The principles and methodologies described are widely applicable in early-stage drug discovery.
The piperidine scaffold is a crucial component in many pharmaceuticals.[1] However, like many small molecules, these compounds can exhibit off-target effects, leading to unintended toxicity.[2][3][4] This guide offers troubleshooting strategies and answers to frequently asked questions to help researchers identify and mitigate off-target toxicity in their in vitro experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: High Cytotoxicity Observed at or Below Target-Effective Concentrations
Question: My compound, 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, is showing significant cytotoxicity in my cell-based assays at concentrations where I expect to see specific on-target activity. How can I determine if this is due to off-target effects?
Answer: This is a common challenge in drug discovery.[2][5] High cytotoxicity can mask the desired on-target effects. The first step is to systematically de-risk the compound by distinguishing between on-target and off-target toxicity.
Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity
Caption: Workflow for distinguishing on-target from off-target cytotoxicity.
Detailed Experimental Protocols:
-
CRISPR/Cas9-Mediated Target Knockout:
-
Design and validate guide RNAs specific to your target gene.
-
Transfect your cell line with Cas9 and the validated guide RNAs.
-
Select and expand single-cell clones.
-
Verify target knockout by Western blot or qPCR.
-
Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) on both wild-type and knockout cells with a dose-response of your compound.
-
-
Interpreting the Results:
-
On-Target Toxicity: If the knockout cells show a significant rightward shift in the dose-response curve (i.e., they are more resistant), it suggests the cytotoxicity is at least partially mediated by the intended target.
-
Off-Target Toxicity: If both cell lines exhibit similar sensitivity to the compound, the cytotoxicity is likely due to off-target effects.[2]
-
Issue 2: Identifying the Specific Off-Target Liability
Question: I've confirmed that the cytotoxicity of my piperidine derivative is off-target. What are the common culprits, and how can I test for them?
Answer: Piperidine-containing molecules, particularly those that are lipophilic and basic, are prone to certain off-target interactions.[6] A tiered screening approach is recommended to identify the specific liability.
Common Off-Target Liabilities and Screening Methods
| Off-Target Liability | Description | Recommended In Vitro Assay |
| hERG Channel Inhibition | Blockade of the hERG potassium ion channel can lead to cardiotoxicity.[6][7] This is a frequent issue with piperidine-containing compounds.[8][9] | Automated Patch Clamp (e.g., QPatch) or Fluorescence Polarization Assays.[10][11] |
| Mitochondrial Toxicity | Disruption of mitochondrial function can lead to a variety of organ toxicities.[12][13] | Glucose vs. Galactose media assay, Seahorse XF Analyzer (measures oxygen consumption rate), or high-content imaging for mitochondrial membrane potential.[14][15][16] |
| Kinase Promiscuity | Many small molecules inhibit multiple kinases, leading to unexpected cellular effects. | Kinase profiling panels (e.g., Eurofins DiscoverX, Promega). |
| Reactive Metabolite Formation | The compound may be metabolized into a reactive species that is toxic to cells. | Incubate the compound with liver microsomes (S9 fraction) and then test the supernatant for cytotoxicity. |
Experimental Workflow for Off-Target Liability Screening
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. criver.com [criver.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. drughunter.com [drughunter.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design [pubmed.ncbi.nlm.nih.gov]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]
- 15. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]
- 16. insphero.com [insphero.com]
Technical Support Center: Crystallization of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Welcome to the technical support center for 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the crystallization of this compound. Achieving a stable, crystalline solid form is critical for ensuring purity, stability, and consistent performance in downstream applications. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you master its crystallization.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered in a direct question-and-answer format.
Q1: My compound is "oiling out" during crystallization instead of forming a solid. What is happening and how can I fix it?
Answer:
"Oiling out," or the separation of the compound as a liquid phase, is a common problem, especially with salts like piperidine hydrochlorides.[1] This typically occurs when a supersaturated solution is cooled to a temperature that is below the saturation point but above the melting point of the solid in the presence of the solvent. It can also be caused by the presence of impurities that depress the melting point.
Causality & Troubleshooting Strategy:
-
Reduce Supersaturation Rate: The driving force for crystallization might be too high. Slow down the cooling rate to give molecules sufficient time to orient into a crystal lattice. A slower, more controlled rate is almost always better.[2]
-
Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization at a lower temperature, further below the compound's melting point in the solvent.
-
Increase Solvent Volume: Add a small amount of additional "good" solvent to the hot solution.[3] This slightly reduces the supersaturation level, which can prevent the initial oiling and promote slower crystal growth.
-
Use an Anti-Solvent: Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, ethanol) where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent, e.g., heptane, ethyl acetate) in which it is sparingly soluble until persistent turbidity is observed.[1][] This method can induce crystallization at a constant temperature.
-
Seeding: Introduce a few seed crystals of the desired solid form into the solution at the supersaturation point. Seeding provides a template for crystal growth and is a powerful tool to bypass the kinetic barrier of primary nucleation, often preventing oiling out.[2][]
Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
Answer:
The failure to crystallize upon cooling indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation or that there is a high kinetic barrier to nucleation.[2]
Causality & Troubleshooting Strategy:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[3]
-
Introduce Seed Crystals: This is the most effective method.[2] Add a tiny amount of previously isolated crystalline 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride to the supersaturated solution. If no crystals are available, you can sometimes obtain them by evaporating a small amount of the solution on a watch glass.
-
Concentrate the Solution: There may be too much solvent present. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[3]
-
Utilize an Anti-Solvent: As described previously, the controlled addition of a poor solvent can effectively induce precipitation.[]
-
Prolonged Cooling: Place the flask in an ice bath or even a freezer for a longer period (30 minutes to several hours) to maximize the driving force for crystallization.[1]
Troubleshooting Decision Workflow: No Crystal Formation
Caption: Decision tree for inducing crystallization.
Q3: My compound crystallizes too quickly, resulting in a fine powder or amorphous solid. How can I grow larger, higher-quality crystals?
Answer:
Rapid precipitation, often called "crashing out," occurs when the solution becomes supersaturated too quickly. This leads to massive primary nucleation and very little time for organized crystal growth, trapping impurities and solvent in the process.[3][5] The goal is to slow down the process to favor crystal growth over nucleation.
Causality & Troubleshooting Strategy:
-
Slow Down the Cooling Process: This is the most critical parameter. Insulate the flask by placing it on a wood block or paper towels and covering it with a watch glass to slow both cooling and evaporation.[1][3] This allows for slow, ordered growth.
-
Use More Solvent: Re-heat the solution and add a small excess of the "good" solvent (1-5% more). This will keep the compound soluble for longer during the cooling phase, reducing the initial level of supersaturation and promoting slower crystal formation.[3]
-
Optimize Agitation: Excessive agitation can promote secondary nucleation, leading to smaller crystals.[6] Conversely, in some systems, very gentle stirring can prevent high local supersaturation. Experiment with static cooling versus very slow agitation.
-
Temperature Cycling: In some cases, cycling the temperature (dissolving and re-precipitating a portion of the solid) can help ripen the crystals, where larger crystals grow at the expense of smaller ones, leading to a more uniform size distribution.[5]
Q4: My final product has a low yield. What are the common causes and solutions?
Answer:
A low yield can stem from several factors, including incomplete precipitation or using an inappropriate solvent system where the compound remains too soluble even at low temperatures.
Causality & Troubleshooting Strategy:
-
Check Solubility at Low Temperature: Your chosen solvent may be too good. The ideal solvent shows a large difference in solubility between high and low temperatures.[1] If your compound is still significantly soluble at 0°C, you will lose a substantial amount in the mother liquor. A different solvent or an anti-solvent system may be necessary.
-
Ensure Complete Precipitation: After slow cooling to room temperature, ensure the flask is placed in an ice bath for at least 30 minutes to maximize the precipitation of the compound.[1]
-
Minimize Solvent Volume: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Using an excessive amount will lead to a lower recovery.[1][3]
-
Washing Loss: When washing the collected crystals, use a minimal amount of ice-cold crystallization solvent. Using room temperature or warm solvent will re-dissolve a portion of your product.[1]
Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable single-solvent or two-solvent system for crystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1]
Materials:
-
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride (crude)
-
Small test tubes or vials
-
Heat source (hot plate or oil bath)
-
Ice bath
-
A selection of solvents (see table below)
Procedure:
-
Place approximately 20-30 mg of the crude compound into several different test tubes.
-
Add a solvent from the list below dropwise to one tube at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the tube. Continue adding solvent dropwise until the solid fully dissolves. Record the approximate volume of hot solvent used.
-
Allow the hot solution to cool slowly to room temperature.
-
If crystals form, place the tube in an ice bath for 20-30 minutes to observe if more precipitation occurs.
-
Evaluate the outcome: A good solvent is one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature, and provides a good yield of crystals upon cooling.
-
If no single solvent is ideal, attempt a two-solvent system by dissolving the compound in a minimal amount of a "good" solvent (e.g., Methanol) and titrating with a "poor" anti-solvent (e.g., Heptane).
Table 1: Suggested Solvents for Screening (Categorized by Polarity)
| Polarity | Solvent | Boiling Point (°C) | Notes |
| Polar Protic | Water | 100 | As a hydrochloride salt, it may have some water solubility. Can be used in mixed systems. |
| Methanol | 65 | Often a good solvent for polar compounds. | |
| Ethanol | 78 | Similar to methanol, slightly less polar. | |
| Isopropanol (IPA) | 82 | A common recrystallization solvent. | |
| Polar Aprotic | Acetonitrile | 82 | Can be effective for moderately polar compounds. |
| Acetone | 56 | Volatile, good for precipitating salts. | |
| Ethyl Acetate | 77 | Often used as an anti-solvent. | |
| Non-Polar | Toluene | 111 | May be suitable if the organic part of the molecule dominates. |
| Heptane/Hexane | 98 / 69 | Classic anti-solvents for polar compounds. |
Protocol 2: Anti-Solvent Crystallization Workflow
This technique is highly effective when a suitable single solvent cannot be found.[]
Principle of Anti-Solvent Crystallization
Caption: Workflow for inducing crystallization via anti-solvent addition.
Procedure:
-
Gently warm the crude 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride in a "good" solvent (e.g., isopropanol) until it is fully dissolved. Use the minimum volume necessary.
-
While maintaining a constant temperature (room temperature or slightly elevated), slowly add a miscible "poor" solvent (e.g., heptane) dropwise with gentle stirring.
-
Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the point of supersaturation.
-
If precipitation is too rapid, add a few drops of the "good" solvent to redissolve the solid and then add the anti-solvent even more slowly.
-
Once turbidity is achieved, stop adding the anti-solvent, and allow the solution to stand. If needed, scratch the flask or add a seed crystal to initiate crystallization.
-
Once crystal growth is complete, cool the mixture in an ice bath to maximize yield before collecting the crystals by vacuum filtration.
References
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]
-
Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
Comparative Profiling Guide: 4-(3-Chloro-benzyloxymethyl)-piperidine Hydrochloride vs. Standard Piperidine Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative physicochemical profiling, and self-validating experimental workflows.
Executive Summary & Structural Rationale
The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) agents, analgesics, and targeted oncology therapeutics[1][2]. Its basic secondary amine allows for critical salt-bridge formations with conserved acidic residues (e.g., Aspartate or Glutamate) within G-protein-coupled receptors (GPCRs) and enzyme active sites[3].
While standard piperidine derivatives (like 4-benzylpiperidine or 4-hydroxymethylpiperidine) provide baseline target engagement, advanced drug design often necessitates specialized building blocks. 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride (4-CBM-P) represents such an evolution.
The Causality of Structural Modifications
-
The Ether Linker (-O-CH₂-): Unlike rigid carbon-carbon bonds found in standard benzylpiperidines, the ether linkage introduces a hydrogen-bond acceptor while significantly increasing the conformational flexibility of the distal aryl group. This allows the molecule to dynamically adapt to complex binding pockets, a critical feature for high-affinity antagonists targeting the NK1 or S1P1 receptors[4][5].
-
The 3-Chloro Substitution: The meta-chloro group serves a dual purpose. First, it acts as an electron-withdrawing group that modulates the electron density of the benzyl ring. Second, it provides a highly lipophilic vector capable of engaging in halogen bonding within deep, hydrophobic sub-pockets[4].
-
The Hydrochloride Salt: The HCl salt neutralizes the basic secondary amine (pKa ~9.5), dramatically enhancing aqueous solubility for in vitro assays while preventing atmospheric oxidation of the amine during long-term storage.
Structural Activity Relationship (SAR) logic of 4-CBM-P binding to target receptors.
Comparative Performance Data
To objectively evaluate 4-CBM-P, we must benchmark it against standard, unfunctionalized piperidine derivatives. The data below synthesizes expected physicochemical properties and in vitro performance metrics based on established structure-activity relationship (SAR) principles for these classes of compounds.
Table 1: Physicochemical Profiling
| Compound Scaffold | LogP (calc) | pKa (Amine) | H-Bond Donors | H-Bond Acceptors | Primary Utility in Drug Design |
| 4-CBM-P (HCl Salt) | 3.10 | ~9.5 | 1 (Amine) | 2 (Amine, Ether) | Deep hydrophobic pocket engagement (e.g., NK1, S1P1) |
| 4-Benzylpiperidine | 2.45 | ~9.8 | 1 (Amine) | 1 (Amine) | Baseline lipophilic target screening |
| 4-Hydroxymethylpiperidine | -0.15 | ~9.6 | 2 (Amine, OH) | 2 (Amine, OH) | Hydrophilic fragment-based drug discovery (FBDD) |
Table 2: Representative In Vitro ADME & Binding Profile
| Assay Metric | 4-CBM-P | 4-Benzylpiperidine | 4-Hydroxymethylpiperidine |
| Microsomal Stability (T½, Human) | Moderate (~35 min) | High (>60 min) | High (>60 min) |
| Primary Metabolic Liability | O-dealkylation | Aromatic hydroxylation | Phase II Glucuronidation |
| Aqueous Solubility (pH 7.4) | Good (as HCl salt) | Poor (Free base) | Excellent |
| GPCR Target Affinity (e.g., NK1 IC50) | High (Low nM range) | Weak (>10 µM) | Inactive |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives or artifacts.
Protocol A: High-Throughput Radioligand Displacement Assay (GPCR Targeting)
This assay determines the binding affinity (Ki) of the piperidine derivatives. Radioligand displacement is chosen over functional assays here because it directly measures physical target engagement without the confounding variables of downstream signal amplification[2].
-
Compound Preparation: Solubilize 4-CBM-P and control piperidines in 100% DMSO to a 10 mM stock.
-
Causality: DMSO ensures complete dissolution of the lipophilic 3-chloro-benzyl moiety.
-
-
Serial Dilution: Perform 3-fold serial dilutions in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Ensure final DMSO concentration remains ≤1%.
-
Causality: BSA prevents non-specific binding of the lipophilic compounds to the plastic well walls, while limiting DMSO prevents solvent-induced protein denaturation.
-
-
Incubation: Add 50 µL of compound, 50 µL of radioligand (e.g., [³H]-Substance P for NK1), and 100 µL of membrane preparation (10 µg protein/well) to a 96-well plate. Incubate for 60 minutes at room temperature.
-
Separation & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer.
-
Causality: PEI pre-soaking neutralizes the negative charge of the glass filters, preventing the positively charged basic piperidine amines from binding non-specifically to the filter itself.
-
-
Validation Check: Include a "Total Binding" well (DMSO only) and a "Non-Specific Binding" well (10 µM of a known high-affinity standard). Calculate the Z'-factor; an assay is only valid if Z' > 0.5.
Protocol B: Hepatic Microsomal Stability Assay (Pharmacokinetics)
Due to the ether linkage in 4-CBM-P, it is critical to assess its vulnerability to cytochrome P450-mediated O-dealkylation compared to standard piperidines.
-
Incubation Mixture: Combine 1 µM test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system.
-
Time-Course Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction, and precipitates the microsomal proteins for clean LC-MS/MS injection.
-
-
Self-Validation Control: Run a parallel incubation without NADPH.
-
Causality: If the compound depletes in the absence of NADPH, the loss is due to chemical instability or non-specific binding, not CYP-mediated metabolism.
-
Step-by-step self-validating experimental workflow for evaluating piperidine derivatives.
Conclusion & Strategic Recommendations
When designing therapeutics targeting complex GPCRs or monoamine oxidases[3], standard piperidines often lack the necessary steric bulk and conformational adaptability to achieve low-nanomolar affinity. 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride overcomes these limitations by integrating a flexible ether linker and a lipophilic, halogen-bonding capable aryl group.
While researchers must monitor its metabolic stability due to potential O-dealkylation, its superior target engagement profile makes it a highly valuable intermediate for lead optimization campaigns in neuropharmacology and oncology.
References
- BenchChem Technical Support Team. "Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols." BenchChem, 2025. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-9ShKNcEBbFPLrSNlde0ZvDTfmqNBuJ6rN4Q2vPw0-mssUYhaqyh1XjbvI9HwWsSmJolL1gGEq3lQFgvQgq5sDdwqHreIMTNCS2A2da-oafvHSAD5gjz95gF6Mt_upslIcpfa-oEalGCfGN-9FbU3Rh2zKOSX7ncJ9fkwajSMp5BYmMNBu5s2qu4LOoD2E_UTFnJMlPtMNSMnLUtZgJQVeFBwcQVJItpkpzcAXcwzQYPKlDX4Rjtz-zNa_Z-n39s=]
- Khamitova A.E., Berillo D.A. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)." Drug development & registration, 2023. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5nxCD53ghDQgmzZ11pFyOGLcmgLPmPISksevK7UN84cDbMrRMLjNiMyrNvL8NrwXvt5MY5iAymyzV-UgGIELw7ZQpd5DRI-_pd9E4mEw74KPUDMsaJDosBobi64hNES0eM6Edlww0BJscKnfBDcKcPzGp8VTSvZSV3w==]
- Jayan, J. et al. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." ACS Omega, 2023. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUYMjMq7K5hkDzgWDcW9DmoQ3eKEaEQIZrqv_xyVlKwN1uRE-PJw-i0JZxuOzlYDlAAkJZKEvib-dL5ZCvIbXadvu7qthlFq7DR1ot6FkyocbBDwp7Yg4jxxSlb0qb3P_Qv5U-zxpGDeb00bg=]
- "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity." Journal of Medicinal Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Pf0cTIOz2HTkbwNNJBzSOfvwry0iSv5YDDDx7ieXUAKeMM_7mayKWM84RWjXc2fknkT-jz4HwDvD8CIVyscEABbcPFxeWcFSOZX_PH7S6IgMtqBmBNFZI8IcGQtyiNI8vDPoRA==]
- "WO2012140020A1 - Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists." Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPGKkyjY8H0MLp3-o94VcGBQhPo-FACFZx4KgPw1cMLpn9RblxmjFROEiscB7QJFJ7EiGSgSWlCGl_mflsdXcOFY27J-4rcEKgglAfG04I9v8Nf9ti4EagLbYXHQh4qngU93UDyUM7GKd2e8cD3Q==]
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2012140020A1 - Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a multitude of biological targets. This guide provides a comparative overview of the pharmacodynamics of substituted piperidine analogs, with a conceptual focus on compounds structurally related to 4-(3-Chloro-benzyloxymethyl)-piperidine HCl. We will delve into the structure-activity relationships (SAR) that govern their interactions with key receptor families, detail the experimental methodologies used for their characterization, and explore the downstream signaling consequences of these interactions.
The Piperidine Core: A Versatile Scaffold for Drug Design
Piperidine and its derivatives are integral to numerous drug classes, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[2][3] The versatility of the piperidine ring lies in its ability to be functionalized at various positions, allowing for the fine-tuning of pharmacological properties. The nitrogen atom, in particular, often plays a crucial role in receptor interactions, typically by forming ionic bonds or hydrogen bonds with acidic residues in the target protein.[4] Substituents at the 3 and 4 positions of the piperidine ring are also critical for determining receptor affinity and selectivity.
Comparative Pharmacodynamics: A Focus on Opioid and Chemokine Receptors
To illustrate the principles of comparative pharmacodynamics, we will examine two well-characterized classes of piperidine-based drugs: opioid receptor agonists and chemokine receptor antagonists. While specific data for 4-(3-Chloro-benzyloxymethyl)-piperidine HCl is not publicly available, the following examples of related analogs provide a framework for understanding how structural modifications impact biological activity.
Piperidine Analogs as Opioid Receptor Modulators
The piperidine moiety is a key pharmacophore in many potent opioid analgesics.[5] Structure-activity relationship studies have revealed several key determinants of their affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Key Structural-Activity Relationships:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of activity. For instance, an N-phenethyl group is often optimal for µ-receptor affinity in the fentanyl series of compounds.[6]
-
4-Position Substitution: A phenyl group or a related aromatic system at the 4-position is a common feature of potent µ-opioid agonists.[6]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can dramatically influence receptor binding and functional activity, with different stereoisomers often exhibiting distinct pharmacological profiles.[7][8]
Table 1: Comparative Binding Affinities (Ki, nM) of Representative Piperidine-Based Opioid Receptor Modulators
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| Morphine | 1-100 | - | - | [6] |
| Fentanyl | 1-100 | - | - | [6] |
| Compound 23 (a potent MOR agonist) | 0.0034 | 41.67 | 7.9 | [7][8] |
| (3R, 4S)-23 | 0.0021 | 18.4 | 25.8 | [8] |
| (3S, 4R)-23 | - | - | - | [8] |
Note: A lower Ki value indicates a higher binding affinity.
Piperidine Analogs as Chemokine Receptor Antagonists
The piperidine scaffold has also been successfully employed in the development of antagonists for chemokine receptors like CCR5, a key co-receptor for HIV-1 entry into host cells.
Key Structural-Activity Relationships:
-
Heterocyclic Rings: The introduction of heterocyclic rings, such as pyrazole, between the piperidine moiety and an aromatic group has yielded potent CCR5 antagonists with significant anti-HIV-1 activity.[4]
-
Nitrogen Placement: The optimal placement of an unsubstituted nitrogen atom within the heterocyclic linker is crucial for potent antagonism.[4]
Experimental Workflows for Pharmacodynamic Characterization
The evaluation of the pharmacodynamic properties of novel piperidine analogs relies on a suite of in vitro assays. The following protocols are fundamental to determining receptor binding affinity and functional activity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).
Step-by-Step Methodology:
-
Preparation of Receptor Membranes: Cell lines overexpressing the receptor of interest are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine for opioid receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Simplified opioid receptor signaling pathway.
Upon agonist binding, the Gi/o protein is activated, leading to:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
Inhibition of voltage-gated calcium channels, reducing neurotransmitter release.
-
Activation of inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.
Collectively, these events lead to the analgesic and other pharmacological effects of opioid agonists.
Conclusion
The piperidine scaffold remains a highly valuable starting point for the design of novel therapeutics. A thorough understanding of the structure-activity relationships and the application of robust pharmacodynamic assays are essential for the successful development of new piperidine-based drugs. The comparative data and experimental workflows presented in this guide provide a foundational understanding for researchers in the field of drug discovery and development. By systematically exploring the chemical space around the piperidine core, it is possible to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues - Benchchem.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
- Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - ACS Publications - American Chemical Society.
- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.
- Pharmacological properties of natural piperidine derivatives. - ResearchGate.
- Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed.
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining and Comparing the IC50 Values of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride Across Diverse Cell Lines
In the landscape of contemporary drug discovery, the precise characterization of a compound's potency is paramount. For researchers investigating the therapeutic potential of novel small molecules, the half-maximal inhibitory concentration (IC50) serves as a critical metric of efficacy. This guide provides a comprehensive framework for determining and comparing the IC50 values of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, a compound of interest with potential applications stemming from its structural relation to known biologically active piperidine derivatives.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental design, equipping the reader with the knowledge to not only execute these assays but also to interpret the resulting data with a nuanced understanding of the underlying biological mechanisms.
Introduction to 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride and its Potential Biological Targets
While specific biological data for 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is not yet widely published, its core piperidine scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs. Structurally related compounds have been extensively investigated as antagonists of dopamine receptors and inhibitors of Neuronal Calcium Sensor-1 (NCS-1), suggesting potential avenues of exploration for this particular molecule.
The Significance of Dopamine Receptor Antagonism
Dopamine, a key neurotransmitter, plays a crucial role in mood, cognition, and motor control.[1] Dopamine D2 receptors, in particular, are validated targets for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Antagonists of the D2 receptor work by blocking the action of dopamine, thereby modulating dopaminergic pathways implicated in these conditions.[1] The development of selective D2 receptor antagonists remains an active area of research to minimize off-target effects.[2]
The Emerging Role of Neuronal Calcium Sensor-1 (NCS-1) Inhibition
NCS-1 is a calcium-binding protein that regulates a variety of cellular processes, including neurotransmitter release and synaptic plasticity.[4] Dysregulation of NCS-1 has been linked to several neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, as well as neurodegenerative diseases.[4] Inhibitors of NCS-1 are a novel class of compounds that hold therapeutic promise by modulating its activity.[4]
Given these potential targets, determining the IC50 of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride across a panel of scientifically selected cell lines is a critical first step in elucidating its pharmacological profile.
Designing the IC50 Study: A Rationale-Driven Approach
The selection of cell lines is a pivotal decision that will profoundly influence the interpretation of the IC50 data. Rather than a random assortment, cell lines should be chosen to represent a spectrum of biological contexts relevant to the putative targets of the compound.
Recommended Cell Lines for a Comparative IC50 Study
| Cell Line Category | Specific Cell Line(s) | Rationale for Inclusion |
| Dopamine Receptor-Expressing | HEK293-D2R (stably transfected) | Provides a clean system to assess direct antagonism of the D2 receptor. |
| SH-SY5Y (neuroblastoma) | Endogenously expresses dopamine receptors and is a widely used model for neuronal function. | |
| Neuronal Calcium Sensor-1 Relevant | PC-12 (pheochromocytoma) | A well-characterized neuronal-like cell line used in studies of neurosecretion and calcium signaling. |
| Neuro-2a (N2a) (neuroblastoma) | Another common neuronal cell model suitable for investigating effects on neuronal viability.[5] | |
| Cancer Cell Lines (Broad Screening) | A549 (lung carcinoma) | A common cancer cell line for initial cytotoxicity screening.[5] |
| MCF-7 (breast adenocarcinoma) | Represents a different cancer type for broader profiling.[5] | |
| Non-cancerous Control | HEK293 (human embryonic kidney) | A non-cancerous cell line to assess general cytotoxicity and selectivity. |
The Importance of a Multi-faceted Approach
Comparing the IC50 values across these cell lines will provide a wealth of information. A significantly lower IC50 in the HEK293-D2R line compared to the parental HEK293 line, for instance, would strongly suggest direct D2 receptor antagonism. Conversely, potent activity across the neuronal cell lines might point towards an effect on NCS-1 or other neuronal-specific targets.
Experimental Protocol: Determining IC50 via a Luminescence-Based Cell Viability Assay
For robust and high-throughput IC50 determination, a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells, is highly recommended.[6] The following protocol is a comprehensive guide for performing such an assay.
Materials and Reagents
-
Selected cell lines
-
Appropriate cell culture media and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin-streptomycin)
-
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom white plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Multimode plate reader with luminescence detection capabilities
Step-by-Step Experimental Workflow
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., via trypan blue exclusion).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride in DMSO.
-
Perform a serial dilution of the compound in culture medium to create a range of concentrations. A 10-point, 3-fold serial dilution is a good starting point.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a media-only blank control.
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Luminescent Assay and Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of the luminescent cell viability reagent to each well.[6]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Normalize the data to the vehicle control wells, which represent 100% cell viability. The percentage of cell viability is calculated as: (Luminescence of treated well / Average luminescence of vehicle control wells) x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the normalized cell viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.[6]
-
The IC50 is the concentration of the compound that elicits a 50% reduction in cell viability. This value is interpolated from the fitted curve.[7]
-
Visualizing the Workflow and Potential Mechanisms
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Caption: Experimental workflow for IC50 determination.
Caption: Potential inhibitory mechanisms of action.
Interpreting the Comparative Data
Once IC50 values have been determined for each cell line, a comparative analysis is essential.
| Hypothetical Outcome | Potential Interpretation |
| Low IC50 in HEK293-D2R, high in HEK293 | Suggests selective antagonism of the D2 receptor. |
| Similar low IC50s across all neuronal lines | May indicate a mechanism targeting a common neuronal pathway, possibly involving NCS-1. |
| Broadly similar IC50s across all cell lines | Could indicate a general cytotoxic effect rather than specific target engagement. |
| Higher IC50s in cancer vs. non-cancerous lines | Suggests a potential therapeutic window. |
It is crucial to consider that the IC50 value can be influenced by various factors, including cell line-specific expression of the target protein, differences in cell membrane permeability, and variations in metabolic activity. Therefore, the interpretation of these values should be made in the context of the broader biological understanding of each cell line.
Conclusion
This guide provides a robust framework for the determination and comparative analysis of the IC50 values of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride. By adhering to a scientifically rigorous protocol and a well-reasoned cell line selection strategy, researchers can generate high-quality, interpretable data. This, in turn, will be instrumental in elucidating the compound's mechanism of action and guiding future preclinical development.
References
- Patsnap Synapse. (2024, June 25). What are NCS1 inhibitors and how do they work?
- Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?
- Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of LY2409881 using Cell Viability Assays.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Bio-protocol. (n.d.). Cell Viability Assay for Determining IC50 and Drug Synergy.
- PubMed. (n.d.). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.
- ACS Publications. (2014, March 25). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Dopamine antagonist.
- MDPI. (2019, April 4).
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- ACS Publications. (2018, July 2).
- PubMed. (2018, July 26).
- Bio-protocol. (n.d.).
- PubMed. (2011, October 7).
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- ResearchGate. (2006, June). Neuronal calcium sensor-1 enhancement of InsP3 receptor activity is inhibited by therapeutic levels of lithium.
- Science.gov. (n.d.). lines ic50 values: Topics.
- MDPI. (2025, February 13).
- ResearchGate. (n.d.). IC 50 values of compounds against three cell lines (µg/mL).
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
- PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- ChemScene. (n.d.). 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride.
- Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
- Sigma-Aldrich. (n.d.). 3-[(Benzyloxy)methyl]piperidine hydrochloride.
- NextSDS. (n.d.). 3-(4-Chloro-benzenesulfonylMethyl)-piperidine hydrochloride.
Sources
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. What are NCS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride proper disposal procedures
Proper disposal of complex pharmaceutical intermediates requires a rigorous understanding of their molecular architecture. 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride presents a unique disposal challenge due to its hybrid chemical nature: it is a secondary amine salt coupled with a chlorinated aromatic ether.
As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. By understanding the causality behind these protocols, your laboratory can ensure regulatory compliance, prevent toxicological exposure, and mitigate environmental hazards.
Chemical Profiling & Hazard Causality
To determine the correct disposal pathway, we must deconstruct the molecule into its functional hazards:
-
The 3-Chloro-benzyl Group (Halogenated Organic): The presence of a covalently bound chlorine atom strictly categorizes this compound as Halogenated Organic Waste . When incinerated at standard temperatures, chlorinated aromatics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, it requires specialized high-temperature incineration (>1000°C) equipped with caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas [1].
-
The Piperidine Ring (Acute Toxicity): Piperidine derivatives and their hydrochloride salts are highly biologically active. They are typically classified under GHS as H301 (Toxic if swallowed) and can cause severe skin and eye irritation [2]. Dust generation is a primary inhalation hazard.
-
The Hydrochloride Salt (Solubility): The HCl salt renders this molecule highly water-soluble. During liquid-liquid extractions, this compound will partition into the aqueous phase, meaning your aqueous waste stream must now be treated as halogenated [3].
Standard Operating Procedure: Step-by-Step Disposal
Implementing a self-validating disposal protocol ensures that no cross-contamination occurs between waste streams.
Phase 1: Preparation and PPE
-
Engineering Controls: All handling, transfer, and disposal of the solid powder or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of toxic dust or aerosols.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a flame-resistant laboratory coat, and double-layered nitrile gloves.
Phase 2: Waste Segregation & Containerization
Do NOT mix this compound with non-halogenated organic solvents (e.g., acetone, hexane, ethanol). Mixing halogenated and non-halogenated waste drastically increases disposal costs and creates severe regulatory violations due to the specific BTU (heating value) requirements for halogenated incineration [1].
-
For Solid Waste (Unused reagent, contaminated filter paper, spill debris):
-
Carefully sweep up the solid using a designated anti-static brush to avoid aerosolizing the toxic powder.
-
Place the solid into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.
-
Seal tightly and label as "Solid Halogenated Organic Waste: Toxic".
-
-
For Organic Liquid Waste (Reaction mixtures in DCM, Chloroform, etc.):
-
Transfer the solution into a designated Halogenated Organic Waste Carboy (often color-coded green in institutional EHS systems) [3].
-
Fill the carboy to no more than 75% capacity to allow for vapor expansion.
-
-
For Aqueous Liquid Waste (Buffer solutions, extraction washes):
-
Verify the pH of the solution. Do not mix with strong acids or bases.
-
Transfer to an Aqueous Halogenated Waste container. Do not pour down the drain, as the dissolved chlorinated organic will contaminate municipal water systems.
-
Phase 3: Labeling and Satellite Accumulation
-
Attach a hazardous waste tag immediately upon adding the first drop/grain of waste.
-
Explicitly write the full chemical name: 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride . Do not use abbreviations or structural formulas.
-
Check the boxes for: Toxic, Halogenated, and Irritant.
Waste Stream Compatibility Data
To prevent dangerous chemical interactions in your satellite accumulation area, adhere to the following compatibility matrix:
| Waste Stream Category | Compatibility with this Compound | Operational Rationale | Approved Container |
| Halogenated Organics | Highly Compatible | Shares the requirement for high-temp rotary kiln incineration and caustic scrubbing. | Green-labeled HDPE Carboy |
| Non-Halogenated Organics | Incompatible | Lowers the BTU value of the waste; risks dioxin formation if sent to standard fuel-blending facilities. | Do Not Mix |
| Strong Oxidizers | Incompatible | Piperidine rings can violently oxidize, potentially causing exothermic reactions or fires in the waste carboy. | Do Not Mix |
| Aqueous Waste (Standard) | Incompatible | Contaminates standard aqueous waste with persistent organic halogens (TOX/AOX). | Do Not Mix |
Disposal Workflow Visualization
The following decision tree maps the exact logistical pathway for disposing of this compound based on its physical state in the laboratory.
Decision tree for the segregation and disposal of 4-(3-Chloro-benzyloxymethyl)-piperidine HCl.
References
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Hazardous Waste Engineering Research Laboratory. Available at: [Link]
-
Universiti Tunku Abdul Rahman (UTAR) EHS. "Guidelines on Scheduled Waste Management - Halogenated vs Non-Halogenated Organic Waste." Faculty of Science Safety Protocols. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
